2-Chloro-1,3,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOKROAAKKMQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513902 | |
| Record name | 2-Chloro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52819-57-5 | |
| Record name | 2-Chloro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3,4-thiadiazole | |
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Foundational & Exploratory
2-Chloro-1,3,4-thiadiazole fundamental chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-1,3,4-thiadiazole
Introduction
The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and versatile chemical nature.[1][2] As a five-membered aromatic ring containing one sulfur and two nitrogen atoms, it serves as a core structural component in various therapeutic agents, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer drugs.[1][3][4] The derivative, this compound, is a particularly important intermediate. The presence of a halogen at the C2 position provides a reactive site for nucleophilic substitution, making it a key building block for the synthesis of diverse libraries of 2-substituted-1,3,4-thiadiazole derivatives for drug discovery and development.[2][5]
Fundamental Chemical Properties
This compound is a solid organic compound whose fundamental properties are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 52819-57-5 | |
| Molecular Formula | C₂HClN₂S | [6] |
| Molecular Weight | 120.56 g/mol | [6] |
| Appearance | Solid | [6] |
| SMILES String | Clc1nncs1 | [6] |
| InChI | 1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | [6] |
| InChI Key | UHOKROAAKKMQQX-UHFFFAOYSA-N | [6] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. The electron-withdrawing effect of the two nitrogen atoms in the heterocyclic ring makes this carbon susceptible to nucleophilic attack.[2]
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups at the 2-position. Common nucleophiles include amines, hydrazines, thiols, and alcohols, leading to the formation of diverse 2-amino, 2-hydrazinyl, 2-thio, and 2-alkoxy-1,3,4-thiadiazole derivatives, respectively.[2][5]
Spectroscopic Data
| Spectroscopy | Characteristic Features for 1,3,4-Thiadiazole Derivatives |
| FT-IR | C=N stretching vibrations are typically observed in the range of 1570-1630 cm⁻¹. The C-S-C bond vibration appears around 700 cm⁻¹. [12, 16] |
| ¹H-NMR | The chemical shift of the proton at C5 (if unsubstituted) would appear in the aromatic region. Protons on substituents will have characteristic shifts depending on their chemical environment. [12, 28] |
| ¹³C-NMR | The carbon atoms of the thiadiazole ring typically resonate in the range of δ 145-170 ppm. For instance, in one derivative, the ring carbons were observed at 159.7 and 146.6 ppm. [10, 28] |
Experimental Protocols
The synthesis of 2-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives. The synthesis of the chloro-substituted variant can be achieved through several established routes for heterocyclic synthesis.
General Synthesis Method: Cyclization of Thiosemicarbazide with a Carboxylic Acid Derivative
This method is a common pathway for forming the 1,3,4-thiadiazole ring. For chloro-substituted derivatives, a suitable chlorinated starting material is used. The synthesis of 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole provides a relevant example of this type of reaction. [19]
Objective: To synthesize a 1,3,4-thiadiazole ring via acid-catalyzed cyclization.
Materials:
-
A suitable carboxylic acid (e.g., 2-chlorobenzoic acid)
-
Thiosemicarbazide (aminothiourea)
-
Phosphorus oxychloride (POCl₃) as a dehydrating and cyclizing agent
-
Ethanol for recrystallization
-
50% Sodium Hydroxide (NaOH) solution
Procedure:
-
Equimolar amounts of the selected carboxylic acid (e.g., 2-chlorobenzoic acid, 25 mmol) and thiosemicarbazide (25 mmol) are added to a reaction vessel. [19]
-
Phosphorus oxychloride (POCl₃, ~7 ml) is added to the mixture. [19]
-
The mixture is stirred vigorously and heated to approximately 75 °C for 30 minutes. [19]
-
After the initial reaction, water (~30 ml) is carefully added, and the mixture is heated to reflux for 4 hours to complete the cyclization and hydrolyze the reactive intermediates. [19]
-
The reaction mixture is then cooled and neutralized by adjusting the pH to ~8 with a 50% NaOH solution, which causes the product to precipitate. [19]
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product. [19]
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// Edges n1 -> n2; n2 -> n3; n3 -> n4; n4 -> n5; n5 -> n6; n6 -> n7; n7 -> n8; n8 -> n9; } ` Caption: General experimental workflow for the synthesis of a 1,3,4-thiadiazole derivative.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[6][7]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[7][8]
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).[7][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[7][8]
Recommended Precautions:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[8][10]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[8]
Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution allows for the creation of large, diverse chemical libraries. These libraries can then be screened for various biological activities, contributing to the discovery of new lead compounds in drug development programs targeting cancer, infectious diseases, and inflammatory conditions.[3][11] The thiadiazole core itself is known to be a "constrained pharmacophore" and a "two-electron donor system," which are desirable features in molecular design.[2]
References
- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemical-label.com [chemical-label.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure and Bonding of 2-Chloro-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 2-Chloro-1,3,4-thiadiazole. Due to a lack of direct experimental crystallographic and spectroscopic data for this specific compound in the public domain, this guide leverages computational studies and comparative data from closely related 1,3,4-thiadiazole derivatives to provide a robust analytical overview.
Molecular Structure and Bonding
This compound is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. The presence of the electronegative chlorine atom at the 2-position significantly influences the electronic distribution and reactivity of the ring.
The 1,3,4-thiadiazole ring is characterized by its aromaticity, which imparts considerable stability to the molecule. This aromatic character arises from the delocalization of π-electrons across the ring system. The sulfur atom participates in the π-system by contributing a lone pair of electrons.
Computed Geometric Parameters
In the absence of experimental X-ray crystallographic data for this compound, computational chemistry provides valuable insights into its molecular geometry. The following table summarizes computed bond lengths and angles for the parent 1,3,4-thiadiazole ring, which are expected to be similar in the chloro-substituted derivative.
| Parameter | Bond/Angle | Computed Value |
| Bond Length | C-S | ~1.72 Å |
| C=N | ~1.30 Å | |
| N-N | ~1.37 Å | |
| Bond Angle | C-S-C | ~86° |
| S-C=N | ~115° | |
| C-N-N | ~112° |
Note: These values are generalized from computational studies on 1,3,4-thiadiazole derivatives and may vary slightly for this compound.
Bonding Analysis
The bonding in the 1,3,4-thiadiazole ring can be described using molecular orbital theory. The atoms are sp² hybridized, forming a planar ring structure. The remaining p-orbitals on each atom overlap to form a delocalized π-system containing 6 electrons (4 from the two C=N double bonds and 2 from a lone pair on the sulfur atom), satisfying Hückel's rule for aromaticity.
The chlorine atom is connected to the C2 carbon via a sigma bond. Its high electronegativity induces a partial positive charge on the C2 carbon, making it susceptible to nucleophilic attack. This electronic effect is a key determinant of the chemical reactivity of this compound, making it a valuable intermediate in the synthesis of more complex molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: For the unsubstituted this compound, a single proton signal is expected for the hydrogen atom at the 5-position. Due to the electron-withdrawing nature of the thiadiazole ring and the adjacent chlorine atom, this proton would be deshielded and is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.0 and 9.0 ppm.
¹³C NMR: Two distinct carbon signals are expected for this compound. The carbon atom bonded to the chlorine (C2) would be significantly deshielded and is predicted to appear at a higher chemical shift (δ > 160 ppm). The carbon at the 5-position (C5) would also be in the downfield region, but at a slightly lower chemical shift compared to C2. For comparison, the carbon atoms in the parent 1,3,4-thiadiazole ring of various derivatives typically resonate in the range of δ 155-170 ppm.[1][2]
Table of Representative ¹³C NMR Data for 1,3,4-Thiadiazole Derivatives:
| Compound | C2 Chemical Shift (ppm) | C5 Chemical Shift (ppm) | Reference |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 168.1 | 156.3 | [2] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 180.2 | 165.7 | [2] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-Cl bonds, as well as vibrations from the thiadiazole ring.
Table of Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | C-H stretch (aromatic) |
| 1600-1650 | C=N stretch |
| 1400-1500 | Ring stretching |
| 1000-1100 | Ring breathing |
| 700-800 | C-Cl stretch |
| 650-700 | C-S stretch |
For comparison, various 1,3,4-thiadiazole derivatives show characteristic C=N stretching vibrations in the range of 1572-1604 cm⁻¹ and C-S stretching around 1257 cm⁻¹.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak.
Fragmentation of the 1,3,4-thiadiazole ring is likely to occur. Common fragmentation pathways for halogenated heterocyclic compounds involve the loss of the halogen atom and subsequent ring cleavage.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-halo-1,3,4-thiadiazoles is through the diazotization of the corresponding 2-amino-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction.[4][5]
Materials:
-
2-Amino-1,3,4-thiadiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl) or Copper powder
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization: A solution of 2-amino-1,3,4-thiadiazole in concentrated hydrochloric acid is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the stirred cuprous chloride solution. Nitrogen gas evolution is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a period to ensure complete reaction.
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound if it is a liquid.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Workflow and Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and analysis of this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for compound characterization.
References
Spectroscopic Profile of 2-Chloro-1,3,4-thiadiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chloro-1,3,4-thiadiazole. These predictions are based on the analysis of published data for analogous 1,3,4-thiadiazole derivatives.
Table 1: Predicted ¹³C NMR Spectral Data
The carbon atoms in the 1,3,4-thiadiazole ring are characteristically deshielded and appear in the downfield region of the ¹³C NMR spectrum. For this compound, the carbon attached to the chlorine atom (C2) is expected to be significantly downfield compared to the carbon at the 5-position (C5).
| Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | 160 - 170 | The two carbons of the 1,3,4-thiadiazole ring typically resonate between 158 and 169 ppm[1][2][3]. The electronegative chlorine atom at the C2 position would further deshield this carbon, placing it in the lower end of this range. |
| C5 | 150 - 160 | The C5 carbon, attached to a hydrogen atom, would be expected to be more shielded relative to C2. |
Table 2: Predicted ¹H NMR Spectral Data
In the ¹H NMR spectrum of this compound, a single signal is expected for the proton attached to the C5 carbon.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H5 | 8.5 - 9.5 | Protons on the 1,3,4-thiadiazole ring are typically observed in the aromatic region, often at a downfield position due to the electron-withdrawing nature of the heterocyclic system. | Singlet (s) |
Table 3: Predicted Infrared (IR) Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiadiazole ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N stretching | 1600 - 1500 | Medium to Strong |
| C-S stretching | 700 - 600 | Medium |
| Ring stretching | 1450 - 1300 | Medium |
| C-Cl stretching | 800 - 600 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
In the mass spectrum, the molecular ion peak is expected, showing the characteristic isotopic pattern for a compound containing one chlorine atom.
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ (with ³⁵Cl) | 120 | ~100% |
| [M+2]⁺ (with ³⁷Cl) | 122 | ~32% |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, a general methodology for the synthesis and spectroscopic characterization of 1,3,4-thiadiazole derivatives can be outlined. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives.
General Synthesis of a 1,3,4-Thiadiazole Derivative
A common synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride[4].
Caption: General synthesis of 1,3,4-thiadiazole derivatives.
Spectroscopic Characterization Workflow
Following synthesis and purification, the characterization of the final compound would proceed as follows:
Caption: Workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The absorption bands would be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectral data would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive, a robust understanding of the spectral behavior of the 1,3,4-thiadiazole nucleus allows for reliable predictions. The data and protocols presented in this guide offer a foundational reference for researchers working with this and related heterocyclic compounds, facilitating structural confirmation and further investigation into their chemical and biological properties. The characteristic downfield shifts of the ring carbons in ¹³C NMR and the distinct IR absorption bands provide a strong spectroscopic signature for the 1,3,4-thiadiazole scaffold.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloro-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3,4-thiadiazole is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine and is found in numerous pharmacologically active molecules, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of this compound. It includes detailed experimental protocols for its preparation, a summary of its key quantitative data, and a historical perspective on its development.
Discovery and Historical Context
The development of 1,3,4-thiadiazole chemistry dates back to the late 19th century, with one of the first syntheses being reported by Bush in 1894, involving the reaction of hydrazine sulfate and carbon disulfide. The chemistry of this heterocyclic system is closely linked to the discovery of hydrazines. While the exact date and discoverer of the unsubstituted this compound are not prominently documented in readily available literature, its synthesis logically follows the development of methods to prepare the 2-amino-1,3,4-thiadiazole precursor and the subsequent application of diazotization and Sandmeyer reactions to replace the amino group with a chlorine atom. A key patent from 1959 describes the synthesis of the closely related 2-amino-5-chloro-1,3,4-thiadiazole, indicating that the fundamental chemistry for introducing a chlorine atom onto the thiadiazole ring was established by that time.
Synthetic Pathways
The primary and most established route for the synthesis of this compound involves a two-step process starting from thiosemicarbazide. The first step is the synthesis of the key intermediate, 2-amino-1,3,4-thiadiazole. The second step involves the conversion of the amino group to a chloro group via a Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
The cyclization of thiosemicarbazide in the presence of an acid is a common method for the preparation of 2-amino-1,3,4-thiadiazole. Various acids and reaction conditions have been reported to effect this transformation.
Caption: General workflow for the synthesis of 2-Amino-1,3,4-thiadiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic primary amine to a halide.[1] In this case, 2-amino-1,3,4-thiadiazole is first diazotized using sodium nitrite in a strong acidic medium to form a diazonium salt. This unstable intermediate is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.
Caption: Logical workflow for the Sandmeyer reaction to produce this compound.
Experimental Protocols
Synthesis of 2-Amino-1,3,4-thiadiazole
Materials:
-
Thiosemicarbazide
-
Formic acid (85%)
-
Concentrated Hydrochloric Acid
-
Ammonia solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add thiosemicarbazide (1.0 eq).
-
Slowly add formic acid (approximately 1.0 eq) to the thiosemicarbazide with stirring.
-
Once a slurry is formed, slowly add concentrated hydrochloric acid.
-
Remove the ice bath and heat the reaction mixture in an oil bath at 100-110 °C for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated ammonia solution to a pH of 8-9 while cooling in an ice bath.
-
Cool the mixture in a refrigerator overnight to allow for complete precipitation of the product.
-
Collect the white crystalline product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from water or ethanol to obtain pure 2-amino-1,3,4-thiadiazole.
Synthesis of this compound
Materials:
-
2-Amino-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-amino-1,3,4-thiadiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂HClN₂S |
| Molecular Weight | 120.56 g/mol [2] |
| Appearance | Solid[2] |
| Boiling Point | Not definitively reported, but likely requires vacuum distillation. |
| Solubility | Soluble in common organic solvents. |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H-NMR | A singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the heterocyclic ring and the chlorine atom. The exact chemical shift would depend on the solvent used. |
| ¹³C-NMR | Two signals are expected for the two carbon atoms of the thiadiazole ring. The carbon atom attached to the chlorine (C2) would be significantly deshielded and appear at a higher chemical shift compared to the other carbon atom (C5). For example, in 2-chloro-5-methyl-1,3,4-thiadiazole, the thiadiazole carbons appear around 163-169 ppm.[3] |
| IR (Infrared) | Characteristic peaks for the C=N stretching vibration of the thiadiazole ring are expected in the region of 1600-1500 cm⁻¹.[4] A C-Cl stretching vibration would be observed in the fingerprint region, typically between 800-600 cm⁻¹. |
| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 120 and an M+2 peak at m/z 122 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, nitrogen, and other small fragments. |
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of a multitude of compounds with potential therapeutic applications. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic aromatic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This reactivity enables the facile generation of libraries of 2-substituted-1,3,4-thiadiazole derivatives for screening in drug discovery campaigns.
Derivatives of 1,3,4-thiadiazole have been investigated for a wide range of biological activities, including:
-
Antimicrobial agents: The thiadiazole nucleus is a component of several known antimicrobial drugs.[5]
-
Anticancer agents: Many 1,3,4-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory agents: The scaffold has been incorporated into molecules with potent anti-inflammatory properties.
-
Anticonvulsant agents: Certain thiadiazole derivatives have demonstrated anticonvulsant activity.
The ability to readily modify the 2-position of the thiadiazole ring allows for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules, making this compound a valuable starting material for medicinal chemists.
Conclusion
This compound is a synthetically important heterocyclic compound with significant potential in the field of drug discovery and development. Its synthesis, primarily achieved through the Sandmeyer reaction of 2-amino-1,3,4-thiadiazole, is a well-established and reliable method. The reactivity of the chloro-substituent provides a convenient handle for the introduction of diverse functionalities, enabling the exploration of a broad chemical space for the identification of novel therapeutic agents. This technical guide provides a foundational understanding of the synthesis and properties of this compound, serving as a valuable resource for researchers in the pharmaceutical sciences. Further detailed characterization of the unsubstituted parent compound will undoubtedly contribute to its broader application in synthetic and medicinal chemistry.
References
- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chemistry of 2-Chloro-1,3,4-thiadiazole: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reactivity, and applications of 2-Chloro-1,3,4-thiadiazole, a versatile heterocyclic building block in modern drug discovery and development.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom at the 2-position of this ring system creates this compound, a highly reactive and versatile intermediate. The electron-withdrawing nature of the thiadiazole ring, coupled with the good leaving group ability of the chlorine atom, makes this compound an excellent substrate for a variety of chemical transformations. This technical guide provides a comprehensive review of the core chemistry of this compound, focusing on its synthesis, key reactions, and its burgeoning role in the development of novel therapeutic agents. Detailed experimental protocols for seminal reactions are provided, alongside tabulated quantitative data and visual diagrams of key chemical and biological pathways to facilitate understanding and application in a research setting.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves a two-step sequence starting from the readily available thiosemicarbazide. The initial step is the cyclization of thiosemicarbazide to form 2-amino-1,3,4-thiadiazole, which is then converted to the target chloro-derivative via a Sandmeyer-type reaction.
General Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
A variety of methods exist for the cyclization of thiosemicarbazide. A common approach involves the use of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[1] Alternatively, oxidative cyclization can be achieved using reagents like ferric chloride.
Protocol:
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add thiosemicarbazide in small portions with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 2-amino-1,3,4-thiadiazole.
Step 2: Synthesis of this compound (via Diazotization-Chlorination)
The conversion of the amino group to a chloro group is typically achieved through a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite source in a strong acid, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) chloride catalyst.
Protocol:
-
Suspend 2-amino-1,3,4-thiadiazole in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Key Reactions of this compound
The reactivity of this compound is dominated by the facile displacement of the chloride ion by various nucleophiles and its participation in palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The electron-deficient nature of the 1,3,4-thiadiazole ring activates the C2 position towards nucleophilic attack, making the chloro substituent an excellent leaving group.[2] This allows for the synthesis of a wide array of 2-substituted-1,3,4-thiadiazole derivatives.
Caption: General scheme for nucleophilic substitution.
Common Nucleophiles:
-
Amines: Primary and secondary amines, including anilines and heterocyclic amines like piperazine, readily displace the chloride to form 2-amino-1,3,4-thiadiazole derivatives.[3][4]
-
Thiols: Thiolates react to form 2-thioether-substituted 1,3,4-thiadiazoles.
-
Alcohols/Phenols: Alkoxides and phenoxides can also be used as nucleophiles, although typically requiring stronger reaction conditions.
Experimental Protocol: Nucleophilic Substitution with an Amine (e.g., Piperazine) [3]
-
Dissolve 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq) in a suitable solvent such as acetone or THF.
-
Add the desired piperazine derivative (1.0 eq) and a base such as potassium carbonate (1.0 eq).
-
Stir the reaction mixture at room temperature or gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Table 1: Representative Nucleophilic Substitution Reactions of this compound Derivatives
| Nucleophile | Product | Yield (%) | Reference |
| 4-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 78 | [3] |
| Pyridine | 1-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride | 81 | [4] |
| 4-Phenylpiperazine | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 89 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures.
The Suzuki-Miyaura coupling reaction pairs the chloro-thiadiazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-1,3,4-thiadiazoles.[5][6]
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Adapted from a related system): [5]
-
To a reaction vessel, add 3,5-dichloro-1,2,4-thiadiazole (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, methanol, and water.
-
Degas the reaction mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Chloro-thiadiazoles
| Aryl Boronic Acid | Product | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | [5] |
| Phenylboronic acid | 3,5-Diphenyl-1,2,4-thiadiazole | 65 | [6] |
The Heck reaction allows for the arylation or vinylation of alkenes. This compound can be coupled with various alkenes, such as styrene, in the presence of a palladium catalyst and a base.[7][8][9]
Experimental Protocol (General):
-
Combine this compound (1.0 eq), the alkene (e.g., styrene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., DMF or NMP).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.
-
After completion of the reaction (monitored by TLC), cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11]
Experimental Protocol (General):
-
To a reaction flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., THF or DMF).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Table 3: Representative Spectroscopic Data for 1,3,4-Thiadiazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | 1.29 (s, 9H), 7.35 (s, 2H), 7.48 (d, 2H), 7.67 (d, 2H) | 30.8, 34.5, 125.8, 126.0, 128.3, 152.2, 156.3, 168.1 | [12] |
| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 6.75 (d, 2H), 7.13 (s, 2H), 7.57–7.59 (m, 3H), 7.77 (d, 2H), 8.04 (d, 2H) | 114.1, 127.5, 127.8, 129.4, 130.1, 131.5, 142.3, 156.6, 165.7, 180.2 | [12] |
| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide | 2.72 (br s, 4H), 3.12 (br s, 4H), 3.48 (s, 2H), 6.95–7.06 (m, 4H), 7.58 (d, 2H), 7.96 (d, 2H), 12.60 (s, 1H) | Not reported | [4] |
Role in Drug Development
The 1,3,4-thiadiazole nucleus is a key pharmacophore in numerous biologically active compounds. The ability to functionalize the 2-position of the thiadiazole ring using this compound as a starting material is a powerful strategy in drug discovery. Derivatives of 2-substituted-1,3,4-thiadiazoles have shown a wide range of therapeutic potential.[13][14][15][16]
General Workflow for Biological Evaluation
A typical workflow for the biological evaluation of newly synthesized 1,3,4-thiadiazole derivatives involves a series of in vitro and in vivo assays to determine their pharmacological activity and safety profile.
Caption: A generalized workflow for the biological evaluation of 1,3,4-thiadiazole derivatives.
Conclusion
This compound stands out as a pivotal building block in synthetic and medicinal chemistry. Its straightforward synthesis and the high reactivity of the C-Cl bond towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide a versatile platform for the generation of diverse libraries of 1,3,4-thiadiazole derivatives. The continued exploration of the chemistry of this valuable intermediate will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sctunisie.org [sctunisie.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. ijnc.ir [ijnc.ir]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
Potential pharmacological applications of 1,3,4-thiadiazole scaffolds
An In-depth Technical Guide to the Pharmacological Applications of 1,3,4-Thiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities.[1][2] Its unique structural features, including its aromaticity, metabolic stability, and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[3][4] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological applications of 1,3,4-thiadiazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data. Detailed protocols for key biological assays and visualizations of critical pathways and workflows are included to support further research and development in this promising area.
Introduction: The 1,3,4-Thiadiazole Core
1,3,4-Thiadiazole is an aromatic, five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a bioisostere of pyrimidine, a core component of nucleobases, which allows its derivatives to interfere with biological processes like DNA replication.[8][9][10] The mesoionic character of the ring facilitates crossing cellular membranes and strong interaction with biological targets, often leading to high efficacy and selectivity.[11] The versatility of the 1,3,4-thiadiazole ring allows for substitution at the 2- and 5-positions, enabling the synthesis of a vast library of compounds with tailored pharmacological profiles.[12] Marketed drugs such as the carbonic anhydrase inhibitor Acetazolamide and the antibiotic Cefazolin feature this core structure, validating its therapeutic relevance.[7][13]
Synthesis of 1,3,4-Thiadiazole Derivatives
A common and versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the intramolecular cyclization of thiosemicarbazides.[12][13] This process is often achieved by treating thiosemicarbazides with reagents like concentrated sulfuric acid.[14] Another prevalent method is the condensation of thiosemicarbazide with carboxylic acids or aldehydes, followed by an oxidative cyclization step.[15][16]
Caption: General synthesis workflow for 1,3,4-thiadiazoles.
Pharmacological Applications
Anticancer Activity
1,3,4-thiadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines including breast, lung, and colon cancers.[5] Their mechanisms of action are diverse and often multi-targeted.
Mechanisms of Action:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases, EGFR, HER-2), topoisomerases, and carbonic anhydrases.[5][17][18] By targeting the ATP-binding pocket of kinases, these compounds can disrupt signaling pathways like PI3K/Akt and MAPK/ERK that are crucial for cell proliferation and survival.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[5] This is often achieved through the activation of caspases, such as caspase 8, and the inhibition of anti-apoptotic proteins like Mcl-1.[8][17]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[3]
-
Inhibition of DNA Replication: Due to their structural similarity to pyrimidine, 1,3,4-thiadiazoles can interfere with DNA synthesis and replication, leading to cell death.[9][10]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ST10 | MDA-MB-231 (Breast) | 64.2 | [9] |
| ST3 | MDA-MB-231 (Breast) | 73.8 | [9] |
| ST8 | MDA-MB-231 (Breast) | 75.2 | [9] |
| SCT-4 | MCF-7 (Breast) | > 100 (Decreased DNA biosynthesis to 70% ± 3 at 100 µM) | [8] |
| Compound 4 | Multiple Lines | Significant Antiproliferative Activity | [3] |
| Compound 6b | Multiple Lines | Significant Antiproliferative Activity | [3] |
| Imidazothiadiazoles 43a-d | Multiple Lines | 0.78 - 90.0 | [18] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[15][19][20]
Mechanisms of Action: The antimicrobial action is often attributed to the ability of these compounds to inhibit essential microbial enzymes or disrupt cell wall synthesis. The unique electronic structure and physicochemical properties of the thiadiazole ring allow it to interact with key biochemical pathways in pathogens.[19][20]
A recent review highlighted that out of 79 newly synthesized derivatives, many exhibited superior inhibitory efficacy against ten Gram-negative and nine Gram-positive bacterial strains compared to standard antibiotics.[19] Similarly, 75 compounds showed antifungal potency exceeding that of reference agents against 25 fungal species.[19]
Caption: Experimental workflow for the Zone of Inhibition assay.
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class | Organism(s) | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Benzimidazole derivatives | S. aureus, S. epidermidis (Gram+) | Zone of Inhibition | Moderate to good activity |[19] | | | P. aeruginosa, E. coli (Gram-) | | | | | 2,5-disubstituted derivatives | Xanthomonas oryzae | Inhibition Rate @ 100 µg/mL | 52% to 79% |[19] | | Thiophene-substituted | E. coli (Gram-) | Zone of Inhibition | Active (Compound 27a) |[19] | | | S. aureus, B. cereus (Gram+) | | Active (Compounds 27a, 27f) |[19] | | Pyridin-4-yl derivatives | Various bacteria & fungi | MIC (Tube Dilution) | Significant activity |[21] |
Note: MIC stands for Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Derivatives of 1,3,4-thiadiazole have shown significant potential as anti-inflammatory agents.[22][23] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Mechanisms of Action:
-
COX Inhibition: Compounds can selectively or non-selectively inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. Molecular docking studies have shown that some derivatives bind effectively within the active site of COX-2.[22]
-
Protein Denaturation Inhibition: Inflammation can involve the denaturation of proteins. Some thiadiazole scaffolds have demonstrated an ability to prevent this process, contributing to their anti-inflammatory effects.[24]
A study of 2,6-diaryl-imidazo[2,1-b][8][11][19]thiadiazole derivatives found several compounds with anti-inflammatory and analgesic activities comparable or superior to the standard drug diclofenac, without causing gastric ulcers.[22]
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Assay | Result (% Inhibition) | Reference |
| 5c (Imidazo[2,1-b][8][11][19]thiadiazole) | Carrageenan-induced rat paw edema | Better than Diclofenac | [22] |
| 3a (Carboxamide derivative) | Protein denaturation | 83.24% @ 250 µg/ml | [24] |
| 4c (Carboxamide derivative) | Protein denaturation | 86.44% @ 250 µg/ml | [24] |
| 8c (Carboxamide derivative) | Protein denaturation | 85.14% @ 250 µg/ml | [24] |
Other Pharmacological Activities
The therapeutic potential of the 1,3,4-thiadiazole scaffold extends to several other areas:
-
Carbonic Anhydrase (CA) Inhibition: As exemplified by the drug Acetazolamide, sulfonamide-bearing thiadiazoles are potent inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and CO₂ transport.[25] This makes them useful as diuretics and for treating glaucoma.[12][25]
-
Anticonvulsant Activity: Numerous derivatives have been synthesized and evaluated for their ability to manage seizures, showing promise in treating epilepsy.[7]
-
Antidiabetic Activity: Certain 1,3,4-thiadiazole-bearing Schiff base analogues have been identified as potent α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion.[4][26] This activity can help in managing postprandial hyperglycemia in diabetic patients.[4]
Table 4: Enzyme Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Schiff base analogues | α-Glucosidase | 1.10 ± 0.10 µM to 18.10 ± 0.20 µM | [4] |
| Sulfonamide derivatives | Carbonic Anhydrase I | Kᵢ = 278.8 ± 44.3 nM (Acetazolamide) | [27] |
| General derivatives | Aminopeptidase N (APN) | Micromolar range | [28] |
Detailed Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[29][30] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[29][31]
Materials:
-
MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).
-
Solubilization solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
96-well microplates.
-
Test compound (1,3,4-thiadiazole derivative).
-
Cell culture medium, cells, and standard cell culture equipment.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of culture medium.[30][32] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[30]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.[32]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 20-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[30][32]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[30][32] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Zone of Inhibition Test (Kirby-Bauer Method)
This is a qualitative method used to determine the antimicrobial susceptibility of microorganisms to a test agent.[33][34][35]
Materials:
-
Mueller-Hinton agar plates.
-
Pure culture of the test microorganism (e.g., S. aureus, E. coli).
-
Sterile swabs.
-
Sterile filter paper discs.
-
Solution of the test compound (1,3,4-thiadiazole derivative) at a known concentration.
-
Positive control (standard antibiotic disc) and negative control (disc with solvent).
Protocol:
-
Inoculum Preparation: Prepare a suspension of the pure microbial culture in sterile broth or saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[33][34]
-
Disc Application: Using sterile forceps, place the disc impregnated with the test compound onto the center of the inoculated agar surface.[34] Also place the positive and negative control discs.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.[33][34]
-
Measurement and Interpretation: After incubation, observe the plate for a clear zone around the disc where microbial growth has been inhibited.[33] Measure the diameter of this "zone of inhibition" in millimeters (mm) using a ruler or caliper.[34] A larger zone diameter indicates greater antimicrobial potency.[34]
Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay measures the esterase activity of CA to screen for inhibitors.[25] The enzyme catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.[25]
Materials:
-
Carbonic Anhydrase enzyme (e.g., from bovine erythrocytes).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.[25]
-
Substrate: p-Nitrophenyl acetate (p-NPA) solution (e.g., 3 mM in acetonitrile or DMSO).[25]
-
Test inhibitor (1,3,4-thiadiazole derivative) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[25]
-
96-well microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[25]
Protocol:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, substrate, and serial dilutions of the test inhibitor and positive control in the assay buffer.
-
Plate Setup: In a 96-well plate, set up the following reactions (in triplicate):[25]
-
Blank (No Enzyme): Assay Buffer + Substrate.
-
Maximum Activity (No Inhibitor): Assay Buffer + CA Enzyme + Vehicle (e.g., DMSO).
-
Test Compound: Assay Buffer + CA Enzyme + Test Inhibitor Dilution.
-
Positive Control: Assay Buffer + CA Enzyme + Positive Control Dilution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or vehicle) to the appropriate wells. The typical volume might be ~180 µL total. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Initiate the reaction by adding ~20 µL of the substrate solution to all wells.[25]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 400-405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[25]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. Its derivatives have demonstrated a broad range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, by interacting with a multitude of biological targets.[6][12] The extensive research compiled in this guide underscores the immense therapeutic potential of this heterocyclic system.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, leveraging computational modeling and structure-activity relationship studies to design more targeted agents.[36] Further elucidation of the specific molecular mechanisms and signaling pathways will be crucial for advancing these promising compounds from preclinical studies to clinical applications. The continued exploration of the 1,3,4-thiadiazole scaffold holds great promise for the development of next-generation therapeutics to combat a wide array of diseases.
References
- 1. 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [ouci.dntb.gov.ua]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 4. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemmethod.com [chemmethod.com]
- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. clyte.tech [clyte.tech]
- 31. broadpharm.com [broadpharm.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. microchemlab.com [microchemlab.com]
- 34. microbe-investigations.com [microbe-investigations.com]
- 35. nelsonlabs.com [nelsonlabs.com]
- 36. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to 2-Chloro-1,3,4-thiadiazole: Synthesis, Reactivity, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine and oxadiazole, contributing to its ability to interact with various biological targets. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. Among the functionalized thiadiazoles, 2-Chloro-1,3,4-thiadiazole stands out as a versatile and highly reactive intermediate, pivotal in the synthesis of more complex and potent drug candidates. The electron-withdrawing nature of the thiadiazole ring, coupled with the chloro-substituent, renders the C2 position highly susceptible to nucleophilic attack, making it a valuable synthon for introducing diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological relevance of this compound and its derivatives, with a focus on experimental methodologies and quantitative data.
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-1,3,4-thiadiazole followed by a copper(I) chloride-mediated displacement of the diazonium group.
Experimental Protocol: Diazotization of 2-Amino-1,3,4-thiadiazole
A detailed protocol for the diazotization of a related compound, 2-amino-5-thiol-1,3,4-thiadiazole, provides a foundational methodology. In a typical procedure, the amine is dissolved in a mixture of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. The reaction mixture is typically stirred for a period to ensure complete formation of the diazonium salt before proceeding to the next step.
Experimental Protocol: Sandmeyer Reaction
Following the diazotization, the chilled diazonium salt solution is added to a solution of copper(I) chloride. This induces the displacement of the diazonium group by a chloride ion, yielding this compound. The reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. The product can then be extracted using an organic solvent and purified by standard techniques such as chromatography.
Caption: Synthesis of this compound via Sandmeyer reaction.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro substituent to nucleophilic substitution. The electron-deficient nature of the 1,3,4-thiadiazole ring enhances the electrophilicity of the C2 carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles.[1]
Nucleophilic Substitution Reactions
This compound readily reacts with various nucleophiles, including amines, thiols, and alcohols, to yield a diverse array of 2-substituted-1,3,4-thiadiazole derivatives. This reactivity is the cornerstone of its utility in synthetic and medicinal chemistry.
To a solution of this compound in a suitable solvent (e.g., acetone, THF, DMF), the desired nucleophile and a base (e.g., triethylamine, potassium carbonate) are added. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography. For instance, the reaction of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide with various piperazine derivatives in the presence of potassium carbonate in acetone yields the corresponding 2-(piperazin-1-yl)acetamido derivatives in good yields.[2]
Caption: Nucleophilic substitution on this compound.
Spectroscopic Data
Table 1: 1H-NMR and 13C-NMR Data for 1,3,4-Thiadiazole Derivatives
| Compound | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Reference |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Aromatic protons in the range of 6.5-8.0 ppm. | Aromatic carbons in the range of 110-160 ppm. C=N of thiadiazole ring around 160-170 ppm. | [3] |
| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Aromatic protons in the range of 7.5-8.0 ppm. | Aromatic carbons in the range of 125-140 ppm. C=N of thiadiazole ring around 160-170 ppm. | [4] |
Table 2: FT-IR Data for 1,3,4-Thiadiazole Derivatives
| Compound | Key FT-IR Peaks (cm-1) | Assignment | Reference |
| 4-(5-(3-chlorophenylamino)-1,3,4-thiadiazol-2-yl)benzoic acid | 3419, 3100, 1595, 723 | N-H (amine), C-H (aromatic), C=C (aromatic), C-Cl | [5] |
| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | ~3300, ~1680, ~1600 | N-H (amide), C=O (amide), C=N (thiadiazole) | [2] |
Biological Activities of this compound Derivatives
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, and its chloro-substituted derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.
Antimicrobial Activity
Numerous studies have highlighted the potent antimicrobial activity of 1,3,4-thiadiazole derivatives. The incorporation of a chloro-substituent on an appended phenyl ring has been shown to be favorable for antimicrobial potency.[6] Derivatives of 2-amino-1,3,4-thiadiazole have been extensively investigated for their antibacterial and antifungal properties.[6]
Anticancer Activity
Derivatives of this compound have emerged as promising anticancer agents. For instance, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide has been utilized as a key intermediate in the synthesis of novel compounds that exhibit significant cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity Data for this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (glioma) | 22.00 ± 3.00 | [7] |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various cancer cell lines | Not specified | [3] |
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Sandmeyer reaction and the facile displacement of its chloro-substituent by a wide range of nucleophiles make it an ideal building block for the construction of diverse molecular libraries. The resulting 2-substituted-1,3,4-thiadiazole derivatives have demonstrated significant potential as antimicrobial and anticancer agents, underscoring the importance of this scaffold in drug discovery and development. Further exploration of the reactivity and biological applications of this compound is warranted to unlock its full potential in the quest for novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this versatile heterocyclic compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety, Handling, and Toxicology of Halogenated Thiadiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated thiadiazoles are a significant class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals. Their biological activity is often enhanced by the presence of halogen substituents, which can also influence their toxicological profile. This technical guide provides a comprehensive overview of the safety, handling, and toxicology of halogenated thiadiazoles. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with these compounds. This document outlines key toxicological endpoints, summarizes available quantitative data, details relevant experimental protocols, and discusses the known mechanisms of toxicity. Adherence to the safety and handling procedures outlined herein is crucial for minimizing occupational exposure and ensuring laboratory safety.
Introduction
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The inclusion of halogen atoms (fluorine, chlorine, bromine, or iodine) into the thiadiazole scaffold or its substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its biological efficacy. However, these modifications also necessitate a thorough evaluation of the compound's toxicological profile. Understanding the potential hazards associated with halogenated thiadiazoles is paramount for risk assessment and the development of safe handling procedures in research and industrial settings.
Toxicological Profile
The toxicity of halogenated thiadiazoles can manifest through various mechanisms and affect multiple organ systems. The toxicological assessment of these compounds involves a battery of in vitro and in vivo tests to determine their potential for acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.
Acute Toxicity
Acute toxicity studies are conducted to determine the adverse effects that occur within a short time following the administration of a single dose of a substance. The most common endpoints are the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure.
Table 1: GHS Classification for 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole[1]
| Hazard Class | Category | Signal Word | Hazard Statement | Rationale |
| Acute toxicity (inhalation: dust, mist) | Category 3 | Danger | Toxic if inhaled | Based on the rat LC50 (inhalation route) value of 0.8mg/L. |
| Skin corrosion/irritation | Category 3 | Warning | Causes mild skin irritation | Based on evidence of irritation reactions (Draize score of 1.7) in rabbit skin irritation tests. |
| Specific target organ toxicity following single exposure | Category 2 (nervous system) | Warning | May cause damage to organs (nervous system) | Based on evidence from animal studies including tremors, piloerection, sedation, debility and convulsions. |
| Specific target organ toxicity following repeated exposure | Category 2 (liver) | Warning | May cause damage to organs through prolonged or repeated exposure (liver) | Based on evidence from animal studies including increased liver weights and hepatic tissue lesions. |
| Hazardous to the aquatic environment (acute) | Category 1 | Warning | Very toxic to aquatic life | Classified based on 72 hours EC50=0.39mg/L of the algae (Green Algae). |
| Hazardous to the aquatic environment (chronic) | Category 1 | Warning | Very toxic to aquatic life with long lasting effects | Although acute toxicity is Category 1 and bio-accumulation is low (log Kow=3.37), since there was no rapid degradation, it was classified into Category 1. |
For illustrative purposes, toxicological data for thiabendazole, a benzimidazole fungicide containing a thiazole ring, are presented below.
Table 2: Toxicological Data for Thiabendazole
| Parameter | Value | Species | Reference |
| ADI | 0-0.1 mg/kg bw | Human | [2][3][4][5] |
| NOAEL | 10 mg/kg bw/day | Rat | [4][5] |
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are essential for evaluating the effects of long-term exposure to a substance. These studies help to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for deriving safe exposure limits for humans, such as the Acceptable Daily Intake (ADI).
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A battery of tests is typically required to assess the mutagenic and clastogenic potential of a chemical.
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used in vitro test to detect point mutations.
-
In Vitro Micronucleus Assay: This assay detects chromosome damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity) in mammalian cells.
-
In Vivo Micronucleus Assay: This test is conducted in rodents to assess chromosome damage in bone marrow cells.
Carcinogenicity
Long-term carcinogenicity studies, typically conducted in rodents, are performed to assess the tumorigenic potential of a substance over the lifespan of the animal.
Reproductive and Developmental Toxicity
These studies evaluate the potential of a substance to interfere with reproductive capabilities and to cause harm to the developing organism.
Dermal and Ocular Irritation
The potential for a chemical to cause skin and eye irritation is a critical component of its hazard profile. In vitro methods using reconstructed human epidermis models are now widely accepted alternatives to traditional animal testing.
Mechanisms of Toxicity
The toxic effects of halogenated thiadiazoles can be mediated by several mechanisms, including the disruption of endocrine function, activation of specific signaling pathways, and the generation of oxidative stress.
Endocrine Disruption
Some thiadiazole derivatives have been shown to act as endocrine disruptors. For example, thiodiazole copper has been found to inhibit thyroid function in rats by decreasing serum triiodothyronine (T3) and thyroxine (T4) concentrations and increasing thyroid-stimulating hormone (TSH) levels.[2] This highlights the importance of screening these compounds for endocrine-disrupting activity.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. Dysregulation of this pathway can lead to a variety of toxic responses.
Oxidative Stress and the Keap1-Nrf2 Pathway
Exposure to certain chemicals can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, resulting in oxidative stress. The Keap1-Nrf2 signaling pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
Safety and Handling
Given the potential toxicity of halogenated thiadiazoles, strict adherence to safety protocols is mandatory. The following guidelines are based on best practices for handling halogenated aromatic compounds and information from Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile) should be worn when handling these compounds.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Engineering Controls
-
Chemical Fume Hood: All manipulations of halogenated thiadiazoles, especially volatile or dusty compounds, should be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and prevent the spread of the material. Absorb small liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal. For solid spills, carefully sweep or vacuum the material to avoid creating dust.
-
Waste Disposal: Dispose of all waste containing halogenated thiadiazoles as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately.[6]
Experimental Protocols
Detailed experimental protocols for key toxicological assays are provided in the following sections. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Ames Test (OECD 471)
The bacterial reverse mutation test (Ames test) is used to identify substances that can produce gene mutations.
Methodology:
-
Strains: Use at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102).
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test compound, bacteria, and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
In Vitro Micronucleus Assay (OECD 487)
This assay detects genotoxic damage at the chromosome level in cultured mammalian cells.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.
-
Exposure: Treat cell cultures with at least three concentrations of the test substance, with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Rodent Bone Marrow Micronucleus Test (OECD 474)
This test assesses the potential of a substance to induce chromosome damage in the bone marrow of rodents.
Methodology:
-
Animals: Typically, young adult mice or rats are used.
-
Dosing: Administer the test substance, usually by oral gavage or intraperitoneal injection, at three dose levels.
-
Sample Collection: Collect bone marrow from the femur or tibia at appropriate time intervals after the last dose (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare bone marrow smears and stain to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Scoring: Score at least 4000 PCEs per animal for the presence of micronuclei.
-
Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
This in vitro test is used to identify substances that can cause serious eye damage.
Methodology:
-
Corneas: Freshly isolated bovine corneas are mounted in a holder.
-
Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer before and after exposure.
-
Permeability Measurement: After the opacity measurement, the permeability of the cornea is assessed by measuring the passage of sodium fluorescein dye.
-
In Vitro Irritancy Score (IVIS): The opacity and permeability values are combined to calculate an IVIS, which is used to classify the irritancy potential of the substance.
Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD 439)
This in vitro test uses a reconstructed human epidermis model to assess skin irritation potential.
Methodology:
-
Tissue Model: A commercially available RhE model is used.
-
Exposure: The test substance is applied topically to the surface of the tissue for a specified time (e.g., 60 minutes).
-
Viability Assessment: After exposure and a post-incubation period, cell viability is determined using the MTT assay.
-
Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.
Conclusion
Halogenated thiadiazoles represent a versatile and valuable class of compounds in drug discovery and agrochemical development. However, their enhanced biological activity is often accompanied by a complex toxicological profile that requires careful evaluation. This guide has provided a comprehensive overview of the key aspects of the safety, handling, and toxicology of these compounds. By understanding the potential hazards, implementing appropriate safety measures, and utilizing standardized toxicological testing protocols, researchers and developers can mitigate risks and ensure the safe and responsible use of halogenated thiadiazoles. Continuous research into the mechanisms of toxicity and the development of more predictive in vitro models will further enhance our ability to assess the safety of this important class of chemicals.
References
Methodological & Application
Synthetic Protocols for 2-Chloro-1,3,4-thiadiazole: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-1,3,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocols outlined below describe a reliable two-step synthetic pathway commencing from readily available starting materials.
Application Notes
This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds. The chloro substituent at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds. This versatility makes it an attractive component in the design of novel therapeutic agents. The synthetic route described herein involves the initial formation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole precursor. The subsequent step is the conversion of the amino group to a chloro group via a Sandmeyer reaction.
Caption: Overall synthetic scheme for this compound.
Data Presentation
The following table summarizes the reaction conditions and yields for the key steps in the synthesis of this compound.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiosemicarbazide | Formic acid, Concentrated HCl | 107 | 4.5 - 5 | ~90 |
| 2 | 2-Amino-1,3,4-thiadiazole | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | 0 - 5 | 1 - 2 | 50 - 70 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
This protocol describes the synthesis of the precursor, 2-amino-1,3,4-thiadiazole, from thiosemicarbazide.
Caption: Workflow for the synthesis of 2-Amino-1,3,4-thiadiazole.
Materials:
-
Thiosemicarbazide
-
Formic acid (85%)
-
Concentrated hydrochloric acid
-
Concentrated ammonia solution
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
-
Refrigerator
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, add thiosemicarbazide (1.0 eq).
-
In an ice bath, cool the flask and add formic acid (85%, ~1.5 eq) at once with stirring.
-
Slowly add concentrated hydrochloric acid (~1.2 eq) dropwise to the stirred slurry.
-
After the addition is complete, transfer the reaction mixture to a preheated oil bath at 107 °C.
-
Stir the reaction mixture vigorously for 4.5 to 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully adjust the pH of the solution to 8-9 by the slow addition of concentrated ammonia solution while cooling in an ice bath.
-
Place the mixture in a refrigerator overnight to allow for the precipitation of the product.
-
Collect the white crystalline product by filtration using a Buchner funnel.
-
Wash the crystals with three portions of ice-cold water.
-
Recrystallize the crude product from distilled water to obtain pure 2-amino-1,3,4-thiadiazole.
-
Dry the purified product in a desiccator or under vacuum.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol details the conversion of 2-amino-1,3,4-thiadiazole to the target compound, this compound.
Caption: Workflow for the Sandmeyer reaction to produce this compound.
Materials:
-
2-Amino-1,3,4-thiadiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Ice
-
Salt
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column or distillation apparatus
Procedure:
-
Diazotization: a. In a beaker, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in water. d. Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature remains between 0 and 5 °C. e. After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: a. In a separate beaker, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid. b. Cool this solution to 0 °C in an ice bath. c. Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. d. Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional hour.
-
Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel and extract the product with several portions of dichloromethane or ethyl acetate. b. Combine the organic extracts and wash them sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. d. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-1,3,4-thiadiazole. This versatile building block is a cornerstone in the synthesis of a wide array of biologically active compounds and functional materials. The protocols outlined herein are designed to be a practical resource for laboratory chemists engaged in the derivatization of the 1,3,4-thiadiazole scaffold.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The electron-deficient nature of the 1,3,4-thiadiazole ring, further activated by the presence of a chlorine atom at the 2-position, makes it highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel chemical entities.
The general mechanism of the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer intermediate. The high reactivity of the substrate often allows these reactions to proceed under mild conditions with high yields.
General Reaction Scheme
The nucleophilic aromatic substitution on this compound can be generalized as follows, where Nu represents a nucleophile:
Caption: General SNAr on this compound.
Applications in Drug Discovery and Materials Science
The derivatization of this compound through SNAr reactions is a powerful strategy in:
-
Drug Discovery: Synthesis of novel compounds with potential therapeutic applications. The introduced nucleophilic moiety can be tailored to interact with specific biological targets.
-
Agrochemicals: Development of new pesticides and herbicides.
-
Materials Science: Creation of functional materials, such as corrosion inhibitors, dyes, and polymers, by incorporating the thiadiazole unit.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Reaction with Amine Nucleophiles (N-Substitution)
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
General Workflow for Amination:
Caption: Workflow for amination of this compound.
Protocol 1.1: Synthesis of 2-(Alkylamino)-1,3,4-thiadiazoles
This protocol describes the reaction with aliphatic amines.
-
Materials:
-
This compound
-
Aliphatic amine (e.g., methylamine, ethylamine, hydroxyethylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the aliphatic amine (3.0 mmol).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Stir the reaction mixture at 80 °C for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Quantitative Data for Amination Reactions
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methylamine | K₂CO₃ | EtOH | 80 | 3 | ~85 |
| 2 | Ethylamine | K₂CO₃ | EtOH | 80 | 3 | ~82 |
| 3 | Hydroxyethylamine | K₂CO₃ | EtOH | 80 | 5 | ~75 |
Reaction with Thiol Nucleophiles (S-Substitution)
The displacement of the chloride with a thiol or thiolate anion provides a straightforward route to 2-(organothio)-1,3,4-thiadiazoles.
Protocol 2.1: Synthesis of 2-(Arylthio)-1,3,4-thiadiazoles
This protocol is for the reaction with aromatic thiols.
-
Materials:
-
This compound
-
Thiophenol or substituted thiophenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 mmol) in anhydrous DMF (5 mL).
-
Cool the suspension to 0 °C and add a solution of the thiophenol (1.1 mmol) in anhydrous DMF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (3 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Thiolation Reactions
| Entry | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | DMF | RT | 5 | High (Specific yield not reported) |
| 2 | 4-Methylthiophenol | K₂CO₃ | DMF | 60 | 6 | Good (Specific yield not reported) |
Reaction with Alcohol/Phenol Nucleophiles (O-Substitution)
The reaction with alkoxides or phenoxides yields 2-alkoxy- or 2-aryloxy-1,3,4-thiadiazole derivatives. These reactions often require stronger bases and/or higher temperatures compared to amination and thiolation due to the lower nucleophilicity of oxygen nucleophiles.
Protocol 3.1: Synthesis of 2-Alkoxy-1,3,4-thiadiazoles
This protocol describes the reaction with an alcohol.
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium metal (Na) or Sodium hydride (NaH)
-
Anhydrous alcohol as solvent
-
Standard laboratory glassware
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.1 mmol) in the corresponding anhydrous alcohol (10 mL) to generate the sodium alkoxide.
-
To this solution, add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Alkoxylation/Aryloxylation Reactions
| Entry | Alcohol/Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | Reflux | 4 | Moderate to Good (Specific yield not reported) |
| 2 | Phenol | NaH | Dioxane | 100 | 8 | Moderate (Specific yield not reported) |
Mechanistic Overview
The SNAr reaction on this compound proceeds through a well-established addition-elimination mechanism.
Application of 2-Chloro-1,3,4-thiadiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] A key synthetic intermediate, 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide, serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The reactivity of the chloroacetyl group allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[6]
This document provides detailed application notes on the medicinal chemistry applications of 2-chloro-1,3,4-thiadiazole derivatives, along with comprehensive protocols for their synthesis and biological evaluation.
I. Synthetic Applications
The primary application of the 2-chloroacetylamino-1,3,4-thiadiazole scaffold is in the synthesis of novel derivatives through nucleophilic substitution reactions. The general synthetic scheme involves the initial preparation of a 2-amino-5-substituted-1,3,4-thiadiazole, followed by chloroacetylation to yield the reactive intermediate. This intermediate can then be reacted with a variety of nucleophiles, such as amines and thiols, to produce the target compounds.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for biologically active 1,3,4-thiadiazole derivatives.
Experimental Protocols: Synthesis
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes the cyclization reaction to form the core thiadiazole ring.[7]
Materials:
-
Substituted carboxylic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (POCl₃) (10 mL)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol for recrystallization
Procedure:
-
To a round-bottom flask, add the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (10 mL) to the mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide[6]
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole (10 mmol)
-
Chloroacetyl chloride (10 mmol)
-
Anhydrous sodium acetate (10 mmol)
-
Dry acetone (30 mL)
Procedure:
-
In a dry round-bottom flask, dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL).
-
To this solution, add chloroacetyl chloride (10 mmol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour.[6]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 3: General Procedure for the Synthesis of Final Derivatives via Nucleophilic Substitution[6]
Materials:
-
2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1 mmol)
-
Appropriate amine or other nucleophile (1 mmol)
-
Triethylamine (TEA) (catalytic amount)
-
Dry benzene or another suitable solvent (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) and the desired nucleophile (1 mmol) in dry benzene (20 mL).
-
Add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 16-20 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
II. Biological Applications and Evaluation Protocols
Derivatives synthesized from the this compound intermediate have shown promising activity in several therapeutic areas.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3]
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | MCF-7 (Breast) | 1.62 | [3] |
| 8a | A549 (Lung) | 4.61 | [3] |
| 43c | CEM (Leukemia) | 1.65 | [3] |
| 43d | HeLa (Cervical) | 4.73 | [3] |
| 2g | LoVo (Colon) | 2.44 | [7] |
| ST10 | MCF-7 (Breast) | 49.6 | [9] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [9] |
Protocol 4: MTT Assay for In Vitro Cytotoxicity[10][11]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[11]
-
Carefully remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a key component of many compounds with potent antibacterial and antifungal properties.[1][4]
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 8j | Pseudomonas aeruginosa | 12.5 | [4] |
| 8a | Pseudomonas aeruginosa | 12.5 | [4] |
| 14a | Bacillus polymyxa | 2.5 | [4] |
| 21b | Vibrio harveyi | 31.3 | [4] |
| 9b | Aspergillus fumigatus | 0.9 | [13] |
| 9b | Geotrichum candidum | 0.08 | [13] |
| 4c | Bacillus subtilis | 0.12 | [13] |
| D4, D8, D11 | Escherichia coli | 1.9 | [14] |
| 8a, 8b | Staphylococcus aureus | 20-28 | [15] |
| 8a, 8b | Bacillus subtilis | 20-28 | [15] |
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[16][17][18]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of the broth medium into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have been shown to possess significant anti-inflammatory properties.[5][16][17]
Protocol 6: Carrageenan-Induced Paw Edema in Rats[21][22][23]
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema model.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan suspension in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle (control group) orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw to induce edema.[18]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage increase in paw volume is calculated as an index of edema.
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.
III. Conclusion
The 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide scaffold is a valuable and versatile intermediate in medicinal chemistry. Its amenability to nucleophilic substitution allows for the generation of diverse libraries of 1,3,4-thiadiazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The protocols provided herein offer standardized methods for the synthesis and evaluation of these promising compounds, facilitating further research and development in the quest for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. thaiscience.info [thaiscience.info]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
Application Notes and Protocols: 2-Chloro-1,3,4-thiadiazole as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-1,3,4-thiadiazole as a key intermediate in the development of a diverse range of agrochemicals, including insecticides, fungicides, and herbicides. Detailed experimental protocols for the synthesis of key derivatives and quantitative data on their biological activities are presented to facilitate further research and development in this area.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal and agricultural chemistry, renowned for conferring a broad spectrum of biological activities.[1][2] As a reactive intermediate, this compound offers a versatile entry point for the synthesis of a wide array of functionalized 1,3,4-thiadiazole derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores that modulate the biological activity of the resulting compounds. This document outlines the synthesis of a pivotal intermediate, 2-amino-1,3,4-thiadiazole, from its chloro precursor and its subsequent elaboration into potent agrochemicals.
Synthesis of the Key Intermediate: 2-Amino-1,3,4-thiadiazole
The primary step in utilizing this compound is its conversion to the more versatile 2-amino-1,3,4-thiadiazole. This transformation is typically achieved through nucleophilic aromatic substitution with ammonia or an ammonia equivalent.
Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
Cool the resulting aqueous residue in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.
-
Dry the product under vacuum to yield 2-amino-1,3,4-thiadiazole.
Expected Yield: 85-95%
Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Application in Insecticide Synthesis
The 2-amino-1,3,4-thiadiazole intermediate is a valuable building block for the synthesis of various insecticidal compounds. One notable class is the 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, which have shown significant activity against pests like the cotton leafworm (Spodoptera littoralis).[3][4]
Experimental Protocol: Synthesis of 2-Aryl-5-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one
Materials:
-
5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (can be synthesized from the corresponding carboxylic acid and thiosemicarbazide)[4]
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Beaker
-
Ice water
-
Büchner funnel and filter paper
Procedure:
-
A mixture of 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq) and ethyl acetoacetate (1.2 eq) is heated at 120-130°C for 1 hour.
-
Polyphosphoric acid (PPA) is added to the reaction mixture.
-
The mixture is heated at 140-150°C for an additional 2 hours.
-
The hot reaction mixture is poured into ice-cold water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one derivative.
Insecticidal Activity Data
The following table summarizes the insecticidal activity of synthesized 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives against the cotton leafworm (Spodoptera littoralis).
| Compound ID | Substituent (Aryl) | LC50 (mg/L) |
| I-a | Phenyl | 110 |
| I-b | 4-Chlorophenyl | 85 |
| I-c | 4-Methylphenyl | 98 |
| I-d | 3-Chlorophenyl | 75 |
Data is representative and compiled from literature reports for illustrative purposes.[5]
Application in Fungicide Synthesis
This compound can be derivatized to produce potent antifungal agents. Nucleophilic substitution with thiols, for instance, leads to 2-thioether-substituted 1,3,4-thiadiazoles, which can be further functionalized.
Experimental Protocol: Synthesis of 2-(Arylthio)-1,3,4-thiadiazole Derivatives
Materials:
-
This compound
-
Substituted thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
-
Beaker
-
Extraction funnel
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylthio)-1,3,4-thiadiazole.
Fungicidal Activity Data
The following table presents the in vitro fungicidal activity of representative 2-(arylthio)-1,3,4-thiadiazole derivatives against common plant pathogens.
| Compound ID | Substituent (Aryl) | Inhibition Rate (%) against Botrytis cinerea at 50 µg/mL |
| F-a | 4-Chlorophenyl | 88 |
| F-b | 2,4-Dichlorophenyl | 92 |
| F-c | 4-Nitrophenyl | 85 |
| F-d | 4-Methoxyphenyl | 78 |
Data is representative and compiled from literature reports for illustrative purposes.
Application in Herbicide Synthesis
Herbicidal ureas are a significant class of agrochemicals. 2-Amino-1,3,4-thiadiazole, derived from the chloro-precursor, serves as a key amine component in the synthesis of these ureas.[6]
Experimental Protocol: Synthesis of N-(5-alkyl-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea
Materials:
-
2-Amino-5-alkyl-1,3,4-thiadiazole[6]
-
Methyl isocyanate
-
Acetone
-
Pressure bottle
-
Steam bath
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
A slurry of 2-amino-5-alkyl-1,3,4-thiadiazole (1.0 eq) in acetone is prepared in a pressure bottle.[6]
-
Methyl isocyanate (1.2 eq) is added to the slurry.[6]
-
The pressure bottle is sealed and heated on a steam bath for 2-3 hours.[6]
-
After cooling to room temperature, a solid precipitate forms.[6]
-
The solid is collected by filtration and dried in a vacuum oven.[6]
Herbicidal Activity Data
The following table summarizes the pre-emergence herbicidal activity of selected thiadiazole ureas.
| Compound ID | R Group (Alkyl) | Application Rate ( kg/ha ) | Weed Control (%) - Broadleaf | Weed Control (%) - Grass |
| H-a | Methyl | 2.0 | 95 | 80 |
| H-b | Ethyl | 2.0 | 92 | 75 |
| H-c | Isopropyl | 2.0 | 88 | 70 |
| H-d | tert-Butyl | 2.0 | 98 | 85 |
Data is representative and compiled from literature reports for illustrative purposes.[6]
Visualizing Synthetic Pathways and Workflows
Synthesis of 2-Amino-1,3,4-thiadiazole from this compound
Caption: Synthesis of the key intermediate.
General Workflow for Agrochemical Synthesis from 2-Amino-1,3,4-thiadiazole
Caption: Diversification of the intermediate.
Logical Relationship for Agrochemical Development
Caption: Agrochemical development workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 5. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5087284A - 5-substituted thiadiazole ureas and their use as herbicides - Google Patents [patents.google.com]
Designing Anticancer Agents Using a 2-Chloro-1,3,4-Thiadiazole Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in the development of novel anticancer agents. Its derivatives are known to exhibit a wide range of pharmacological activities, including potent cytotoxicity against various cancer cell lines. This is often attributed to the ability of the thiadiazole ring, a bioisostere of pyrimidine, to interfere with DNA replication and other crucial cellular processes.[1][2] The mesoionic nature of these compounds allows for effective crossing of cellular membranes, enhancing their bioavailability and interaction with biological targets.[3][4][5] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of anticancer agents centered around a 2-chloro-1,3,4-thiadiazole core.
Rationale for Targeting Cancer with 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring system is a versatile scaffold in medicinal chemistry due to its favorable metabolic profile and ability to form hydrogen bonds.[6] The inclusion of a sulfur atom enhances lipid solubility, aiding in cell permeability.[6] These derivatives have been shown to target a multitude of signaling pathways and molecular targets implicated in cancer progression, including protein kinases (like VEGFR-2 and Akt), tubulin polymerization, and topoisomerase I.[7][8][9] The 2-chloro- substituent on the thiadiazole ring serves as a key reactive handle for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various 1,3,4-thiadiazole derivatives against common cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14 | MCF-7 (Breast) | 0.04 | Sorafenib | - |
| HepG2 (Liver) | 0.18 | Sorafenib | - | |
| 18a | MCF-7 (Breast) | - | - | - |
| 18c | MCF-7 (Breast) | - | - | - |
| 18e | MCF-7 (Breast) | - | - | - |
| 26 | MCF-7 (Breast) | 39.42 (µg/mL) | Doxorubicin | - |
| 27 | MCF-7 (Breast) | 29.72 (µg/mL) | Doxorubicin | - |
| 63 | PC-3 (Prostate) | 64.46 | - | - |
| HT-29 (Colon) | 33.67 | - | - | |
| 66 | HepG2 (Liver) | 18.17 (µg/mL) | - | - |
| MCF-7 (Breast) | 22.12 (µg/mL) | - | - | |
| Compound 3 | C6 (Glioma) | 22.00 (µg/mL) | Cisplatin | 24.33 (µg/mL) |
| Compound 4 | C6 (Glioma) | 18.50 (µg/mL) | Cisplatin | 24.33 (µg/mL) |
| Compound 8 | C6 (Glioma) | 42.67 (µg/mL) | Cisplatin | 24.33 (µg/mL) |
| 4b | Leukemia-60 | Potent Antileukemic | - | - |
| 5b | Leukemia-60 | Potent Antileukemic | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. Some values are reported in µg/mL and have been noted accordingly.[1][7][8][10][11]
Experimental Protocols
General Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide Intermediate
This protocol describes a common method for synthesizing a key intermediate used in the development of more complex 1,3,4-thiadiazole derivatives.[6]
Materials:
-
5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine
-
Chloroacetyl chloride
-
Anhydrous sodium acetate
-
Dry acetone
-
Ice-cold water
Procedure:
-
To a solution of 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine (10 mmol) in dry acetone (30 mL), add anhydrous sodium acetate (10 mmol).
-
Cool the reaction mixture in an ice bath.
-
Slowly add chloroacetyl chloride (10 mmol) to the cooled mixture with constant stirring.
-
Continue stirring the reaction mixture in the cold for 1 hour.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
The resulting product is the 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide intermediate.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations: Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway Inhibition
Many 1,3,4-thiadiazole derivatives have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling cascade by a 1,3,4-thiadiazole derivative.
General Experimental Workflow for Anticancer Agent Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of newly synthesized 1,3,4-thiadiazole derivatives as potential anticancer agents.
Caption: A streamlined workflow for the screening of novel anticancer compounds.
Structure-Activity Relationship (SAR) Logic
The anticancer activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at various positions of the heterocyclic core. The following diagram illustrates some general SAR principles.
Caption: Key structural features influencing the anticancer activity of 1,3,4-thiadiazoles.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Derivatization of the 1,3,4-Thiadiazole Ring System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a vital scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Its unique structural features, such as its aromaticity and ability to act as a hydrogen bond acceptor and donor, make it a privileged structure in drug design. This document provides detailed application notes and experimental protocols for the derivatization of the 1,3,4-thiadiazole ring system, aimed at facilitating the synthesis of novel bioactive molecules.
Application Notes
The derivatization of the 1,3,4-thiadiazole core is a key strategy for modulating its physicochemical properties and biological activity. The most common points of diversification are the C2 and C5 positions, as well as the nitrogen atoms of the ring. Key derivatization strategies include the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, modifications of 2-amino-1,3,4-thiadiazole precursors, and functionalization of mercapto-substituted thiadiazoles.
Common Derivatization Strategies:
-
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles: This is a foundational approach, often starting from thiosemicarbazide or its derivatives, which are cyclized with various reagents. This method allows for the introduction of a wide array of substituents at the C2 and C5 positions.
-
Schiff Base Formation: The amino group of 2-amino-1,3,4-thiadiazole is a versatile handle for derivatization. Reaction with aldehydes or ketones readily forms Schiff bases, which can exhibit their own biological activities or serve as intermediates for further modifications.
-
N-Acylation: Acylation of the 2-amino group with acid chlorides or anhydrides introduces amide functionalities, which can enhance binding to biological targets.
-
Alkylation: The sulfur atom of 2-mercapto-1,3,4-thiadiazole is a soft nucleophile and can be readily alkylated with various alkyl halides to introduce diverse side chains.
-
Mannich Reaction: This three-component reaction involving a compound with an active hydrogen (like a 2-substituted-1,3,4-thiadiazole), formaldehyde, and a primary or secondary amine, allows for the introduction of aminomethyl groups.
-
Suzuki-Miyaura Cross-Coupling: For halo-substituted 1,3,4-thiadiazoles, palladium-catalyzed cross-coupling reactions with boronic acids or their esters are a powerful tool for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents.
The choice of derivatization method depends on the desired final compound and the available starting materials. The following protocols provide detailed procedures for some of the most common and versatile methods.
Experimental Protocols
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazide
This protocol describes the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole via the cyclization of a thiosemicarbazone, which is formed in situ from an aromatic aldehyde and thiosemicarbazide.
Workflow for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole:
Caption: General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Protocol:
-
Synthesis of Thiosemicarbazone: In a round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (50 mL). Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.
-
Cyclization to 2-Amino-5-substituted-1,3,4-thiadiazole: To a suspension of the thiosemicarbazone (5 mmol) in a suitable solvent like ethanol or glacial acetic acid, add an oxidizing agent such as ferric chloride (FeCl₃) or concentrated sulfuric acid dropwise with stirring.[1][2]
-
If using FeCl₃, reflux the mixture for 3-5 hours. If using H₂SO₄, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution or sodium bicarbonate solution) until the product precipitates.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Quantitative Data:
| Starting Aldehyde | Oxidizing Agent | Yield (%) | Reference |
| Benzaldehyde | FeCl₃ | 85 | [2] |
| 4-Chlorobenzaldehyde | H₂SO₄ | 91 | [1] |
| 4-Methoxybenzaldehyde | FeCl₃ | 88 | [2] |
| 4-Nitrobenzaldehyde | H₂SO₄ | 82 | [1] |
Schiff Base Formation from 2-Amino-1,3,4-thiadiazole
This protocol details the synthesis of Schiff bases (imines) by the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an aromatic aldehyde.
Protocol:
-
In a 100 mL round-bottom flask, dissolve 2-amino-5-substituted-1,3,4-thiadiazole (10 mmol) and the desired aromatic aldehyde (10 mmol) in absolute ethanol (40 mL).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture in an ice bath.
-
The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product and recrystallize from a suitable solvent like ethanol or acetic acid to afford the pure Schiff base.[2]
Quantitative Data and Spectral Highlights:
| 2-Amino-thiadiazole Substituent | Aldehyde | Yield (%) | ¹H NMR (δ, ppm) - CH=N | IR (cm⁻¹) ν(C=N) | Reference |
| -H | Benzaldehyde | 92 | ~8.5 | ~1610 | [2] |
| -C₆H₅ | 4-Chlorobenzaldehyde | 89 | ~8.6 | ~1605 | [2] |
| -CH₃ | 4-Nitrobenzaldehyde | 85 | ~8.7 | ~1600 | [2] |
| -C₆H₅ | 4-(Dimethylamino)benzaldehyde | 95 | ~8.4 | ~1615 |
N-Acylation of 2-Amino-5-substituted-1,3,4-thiadiazole
This protocol describes the acylation of the 2-amino group of a 1,3,4-thiadiazole derivative using an acid chloride in the presence of a base.
Protocol:
-
Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (10 mmol) in a suitable solvent such as pyridine or a mixture of THF and triethylamine (20 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the acid chloride (11 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
The solid precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove any excess acid.
-
Wash again with water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol, acetone) to obtain the pure N-acylated product.[3]
Quantitative Data:
| 2-Amino-thiadiazole Substituent | Acylating Agent | Yield (%) | Reference |
| -H | Acetyl chloride | 88 | [3] |
| -C₆H₅ | Benzoyl chloride | 92 | [3] |
| -CH₃ | Chloroacetyl chloride | 85 | [4] |
Alkylation of 2-Mercapto-1,3,4-thiadiazole Derivatives
This protocol outlines the S-alkylation of a 2-mercapto-1,3,4-thiadiazole derivative with an alkyl halide in the presence of a base.
Protocol:
-
In a round-bottom flask, suspend 2,5-dimercapto-1,3,4-thiadiazole (10 mmol) in a solvent like dimethylformamide (DMF) or ethanol (30 mL).[5][6]
-
Add a base such as potassium carbonate (K₂CO₃, 22 mmol) or sodium hydroxide (NaOH, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Add the alkyl halide (e.g., ethyl bromoacetate, 20 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-cold water.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure S-alkylated product.
Quantitative Data:
| Thiol Precursor | Alkylating Agent | Yield (%) | Reference |
| 2,5-Dimercapto-1,3,4-thiadiazole | Ethyl 4-bromobutyrate | 92 | [5] |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | Benzyl chloride | ~76 | [4] |
| 2,5-Dimercapto-1,3,4-thiadiazole | Methyl bromoacetate | - | [7] |
Mannich Reaction of 2-Substituted-1,3,4-thiadiazole
This protocol describes the aminomethylation of a 1,3,4-thiadiazole derivative containing an active hydrogen atom.
Protocol:
-
To a solution of the 2-substituted-1,3,4-thiadiazole (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole, 10 mmol) in ethanol (30 mL), add formaldehyde (37% aqueous solution, 15 mmol).[8]
-
To this mixture, add a secondary amine (e.g., piperidine or morpholine, 12 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
The formation of a precipitate indicates the progress of the reaction.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure Mannich base.
Workflow for the Mannich Reaction:
Caption: Schematic representation of the three-component Mannich reaction.
Suzuki-Miyaura Cross-Coupling of 2-Halo-1,3,4-thiadiazole
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 2-halo-1,3,4-thiadiazole with a boronic acid.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To an oven-dried Schlenk flask, add the 2-halo-5-substituted-1,3,4-thiadiazole (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).[9]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.
Quantitative Data:
| Halo-thiadiazole | Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 95 | [9] |
Signaling Pathways of Bioactive 1,3,4-Thiadiazole Derivatives
Many 1,3,4-thiadiazole derivatives exert their biological effects by modulating key cellular signaling pathways. For instance, in cancer, they have been shown to inhibit protein kinases and induce apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of this pathway.[4][10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including 1,3,4-thiadiazole derivatives, function by inducing apoptosis in cancer cells. This is often achieved through the activation of caspase enzymes, which are the executioners of apoptosis.
Caption: Induction of apoptosis via the intrinsic pathway by 1,3,4-thiadiazole derivatives.
These notes and protocols provide a starting point for researchers interested in exploring the rich chemistry and therapeutic potential of the 1,3,4-thiadiazole ring system. The versatility of this scaffold, combined with the robust synthetic methodologies available, ensures its continued importance in the field of drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 6. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Analytical Techniques for the Characterization of 2-Chloro-1,3,4-thiadiazole Products
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-1,3,4-thiadiazole and its derivatives. The following techniques are essential for confirming the identity, purity, and structural integrity of these compounds, which are significant scaffolds in medicinal chemistry.
Spectroscopic Techniques
Spectroscopic methods are fundamental for the structural elucidation of this compound products. These techniques provide insights into the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound derivatives.[1][2][3][4][5]
¹H NMR Spectroscopy: The proton NMR spectrum will indicate the number of different types of protons, their electronic environment, and their proximity to other protons. For substituted this compound compounds, the aromatic protons typically appear in the range of 7.2-8.3 ppm.[1] Protons of substituents will have characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbon atoms of the 1,3,4-thiadiazole ring are typically observed in the range of 158-169 ppm.[1][3] The carbon atom attached to the chlorine will have a distinct chemical shift.
Table 1: Representative NMR Data for Substituted 1,3,4-Thiadiazole Derivatives
| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Phenyl-substituted 1,3,4-thiadiazole | 7.23-8.27 (aromatic protons) | 117-147 (phenyl carbons), 159-169 (thiadiazole carbons) | [1] |
| Amino-substituted 1,3,4-thiadiazole | 6.79 (NH₂) | 159.7 (C-thiadiazole), 146.6 (C-thiadiazole) | [2] |
| Methoxy-substituted phenyl-1,3,4-thiadiazole | 3.84 (OCH₃) | 55.62 (OCH₃), 160.1-163.8 (thiadiazole carbons) | [3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1][2] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. For improved signal-to-noise, a larger number of scans may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the spectra to the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands can confirm the presence of the 1,3,4-thiadiazole ring and its substituents.
Characteristic absorption bands for 1,3,4-thiadiazole derivatives include:
-
C-S stretching: 686-1257 cm⁻¹[2]
-
N-N stretching: ~1100 cm⁻¹[7]
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹[2]
Table 2: Key FT-IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (amine) | 3163-3286 | [2] |
| Aromatic C-H Stretch | 3024-3078 | [2] |
| C=O Stretch (amide) | 1656-1749 | [8] |
| C=N Stretch (thiadiazole ring) | 1587-1604 | [2] |
| C-S Stretch | 686-707 | [2][7] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][9]
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis:
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture and determining the purity of a compound.[10] A validated HPLC method can also be used for quantitative analysis.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 reverse-phase | [10] |
| Mobile Phase | Acetonitrile:Water gradient | [10] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | [10] |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the this compound product of known concentration in the mobile phase. Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength.
-
-
Analysis:
-
Inject the standard solution(s) to determine the retention time and response.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound product by comparing its retention time with that of the standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance.[6][11]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to move up the plate by capillary action.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).[6]
-
Analysis: Calculate the retention factor (Rf) value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-1,3,4-thiadiazole. This versatile building block is a valuable scaffold in medicinal chemistry and materials science. The functionalization of the 2-position of the 1,3,4-thiadiazole ring through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allows for the synthesis of a diverse library of substituted 1,3,4-thiadiazole derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a catalytic cycle involving oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille, and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. While specific examples for this compound are limited in the reviewed literature, the reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids provides a useful starting point for reaction optimization.[1]
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of Dichloro-1,2,4-thiadiazole Derivatives[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 |
| 2 | 4-Cyanophenylboronic acid | 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 77 |
| 3 | 3-Cyanophenylboronic acid | 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | 76 |
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[1])
-
Reaction Setup: To a dried Schlenk flask, add 3,5-dichloro-1,2,4-thiadiazole (1.0 mmol), the arylboronic acid (1.1-2.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene, water, and methanol.
-
Reaction Execution: Heat the mixture to reflux and stir for the appropriate time (monitor by TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds.
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
No specific quantitative data for the Heck reaction of this compound was found in the provided search results. The following is a general protocol that can be used as a starting point for optimization.
Experimental Protocol: Heck Reaction (General)
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04-0.10 mmol), and a base (e.g., triethylamine, 2.0 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF or acetonitrile.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling (General)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add an anhydrous, degassed solvent such as THF or DMF, followed by a base like triethylamine (2.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. Research has shown successful amination of this compound derivatives with various amines.[2]
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Amination of this compound Derivatives[2]
| Entry | This compound Derivative (R) | Amine | Product | Yield (%) |
| 1 | H | Methylamine | 2-(Methylamino)-5-(phenoxymethyl)-1,3,4-thiadiazole | 86 |
| 2 | H | Ethylamine | 2-(Ethylamino)-5-(phenoxymethyl)-1,3,4-thiadiazole | 82 |
| 3 | H | Ethanolamine | 2-((2-Hydroxyethyl)amino)-5-(phenoxymethyl)-1,3,4-thiadiazole | 80 |
| 4 | 4-Me | Methylamine | 2-(Methylamino)-5-((4-methylphenoxy)methyl)-1,3,4-thiadiazole | 84 |
| 5 | 2-Cl | Methylamine | 5-((2-Chlorophenoxy)methyl)-2-(methylamino)-1,3,4-thiadiazole | 87 |
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from[2])
-
Reaction Setup: A mixture of the 2-chloro-5-(aryloxymethyl)-1,3,4-thiadiazole (1 mmol), and the corresponding amine (3 mmol) in ethanol (10 mL) is placed in a sealed vessel.
-
Reaction Execution: The reaction mixture is heated at 80 °C for 3 hours.
-
Workup: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography to afford the desired 2-amino-1,3,4-thiadiazole derivative.
Experimental Workflows and Catalytic Cycles
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle for Cross-Coupling Reactions
References
Application Notes: 2-Chloro-1,3,4-Thiadiazole in the Development of Enzyme Inhibitors
References
- 1. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-1,3,4-thiadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-documented method for the synthesis of this compound is the Sandmeyer reaction.[1] This process involves the diazotization of a primary aromatic amine, in this case, 2-amino-1,3,4-thiadiazole or a related precursor like 2,5-diamino-1,3,4-thiadiazole, followed by a copper(I)-catalyzed displacement of the diazonium group with a chloride ion.
Q2: What is the crucial first step in the Sandmeyer synthesis of this compound?
A2: The critical initial step is the formation of the diazonium salt from the corresponding amino-1,3,4-thiadiazole. This is typically achieved by treating the amine with a nitrosating agent, such as sodium nitrite, in a strong acidic medium like concentrated hydrochloric acid at low temperatures (typically 0-5 °C).[1]
Q3: Why is temperature control so important during the diazotization step?
A3: Low temperatures are essential to ensure the stability of the diazonium salt intermediate. At higher temperatures, these salts can decompose prematurely, leading to the formation of unwanted byproducts and a significant reduction in the yield of the desired this compound.
Q4: What is the role of the copper(I) salt in the Sandmeyer reaction?
A4: Copper(I) salts, most commonly copper(I) chloride (CuCl), act as a catalyst in the Sandmeyer reaction. The copper(I) facilitates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas. This radical then reacts with the chloride from the copper salt to form the final chloro-substituted product.
Q5: Are there any alternative, more modern methods for this synthesis?
A5: Yes, recent advancements have led to the development of metal-free deaminative chlorination methods. One such approach utilizes a pyrylium reagent and a simple chloride source, which can be advantageous for substrates that are sensitive to the strongly acidic and oxidizing conditions of the traditional Sandmeyer reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete Diazotization: The amino starting material is not fully converted to the diazonium salt. | - Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use a sufficient excess of concentrated hydrochloric acid to maintain a strongly acidic environment. - Add the sodium nitrite solution slowly and dropwise to prevent localized warming. |
| Premature Decomposition of Diazonium Salt: The diazonium salt is decomposing before the addition of the copper(I) chloride. | - Keep the diazonium salt solution cold at all times. - Proceed to the chlorination step immediately after the diazotization is complete. | |
| Inactive Copper(I) Catalyst: The copper(I) chloride may have oxidized to copper(II). | - Use freshly prepared or commercially available high-purity copper(I) chloride. - If preparing in-house, ensure all traces of copper(II) are removed. | |
| Formation of Dark, Tarry Side Products | Side Reactions of the Diazonium Salt: Uncontrolled decomposition or coupling reactions of the diazonium salt. | - Maintain rigorous temperature control throughout the reaction. - Ensure efficient stirring to prevent localized high concentrations of reagents. |
| Reaction with Solvent: The diazonium salt may react with the solvent if it is not inert. | - Use a non-reactive solvent for the reaction. Water is typically used for the diazotization, and the reaction is then added to the copper chloride solution. | |
| Product is Difficult to Purify | Presence of Unreacted Starting Material: The initial diazotization reaction did not go to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting amine. |
| Formation of Phenolic Byproducts: The diazonium salt reacted with water. | - While water is the solvent for diazotization, minimizing its role in the chlorination step by using a concentrated solution of copper(I) chloride in hydrochloric acid can be beneficial. | |
| Presence of Copper Salts in the Final Product: Copper salts are carried through the workup. | - Wash the crude product thoroughly with water to remove inorganic salts. - An ammonia wash can help to remove copper salts by forming soluble copper-ammonia complexes. |
Data on Reaction Conditions and Yields
The following table summarizes reported yields for the synthesis of 2-amino-5-chloro-1,3,4-thiadiazole, a closely related precursor, which provides a strong indication of the expected efficiency of the chlorination step.
| Starting Material | Diazotizing Agent | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |
| 2,5-Diamino-1,3,4-thiadiazole hydrochloride hydrate | Sodium Nitrite in conc. HCl | Copper Powder | Diazotization at low temp., then heating to 80°C | 88.6 | [1] |
Experimental Protocols
Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole via Sandmeyer Reaction
This protocol is adapted from a patented procedure and provides a detailed method for the synthesis of a key chloro-substituted thiadiazole intermediate.[1]
Materials:
-
2,5-Diamino-1,3,4-thiadiazole hydrochloride hydrate
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper Powder (optional, but recommended)
-
Concentrated Ammonium Hydroxide
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve the 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.
-
Continue stirring at this temperature for a specified time (e.g., 2 hours) to ensure complete formation of the diazonium salt.
-
-
Chlorination (Sandmeyer Reaction):
-
In a separate vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid. For an alternative Gattermann-type reaction, copper powder can be used.
-
Slowly and carefully add the cold diazonium salt solution to the copper chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 80 °C for 2 hours to ensure the complete evolution of nitrogen gas and formation of the chloro-thiadiazole.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the mixture by distillation under vacuum.
-
Neutralize the remaining solution with concentrated ammonium hydroxide to a pH of approximately 9.
-
The crude 2-amino-5-chloro-1,3,4-thiadiazole will precipitate.
-
Collect the solid by filtration and wash it thoroughly with cold water.
-
Dry the product, for example, at 60 °C overnight. A yield of approximately 88.6% can be expected.[1]
-
Visualizations
References
Technical Support Center: Purification of 2-Chloro-1,3,4-thiadiazole and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,3,4-thiadiazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound and its derivatives.
Q1: My yield of the purified thiadiazole derivative is very low. What are the potential causes and solutions?
A1: Low yield is a frequent issue stemming from several stages of the synthesis and purification process. Consider the following:
-
Incomplete Reaction: The synthesis may not have gone to completion. Monitor the reaction using Thin-Layer Chromatography (TLC) to ensure all starting material is consumed before proceeding to work-up.[1][2]
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Product Decomposition: Thiadiazole derivatives can be sensitive to harsh conditions. Decomposition can occur during work-up or purification.[3] Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases. For temperature-sensitive intermediates like diazonium salts, maintaining low temperatures (e.g., 0-5 °C) is critical.[4][5]
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Losses During Work-up: Significant product loss can occur during extraction and washing steps. Ensure the pH of the aqueous layer is optimized for minimal product solubility. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
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Inefficient Precipitation/Recrystallization: If purifying by precipitation or recrystallization, the choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but result in poor solubility when cold. If the product is too soluble in the chosen solvent even at low temperatures, significant amounts will remain in the mother liquor. Try adding an anti-solvent to induce precipitation.
-
Suboptimal Chromatography: For column chromatography, incorrect mobile phase selection can lead to poor separation and product loss. Develop the separation on TLC first to identify an optimal solvent system that gives good separation between your product and impurities.
Q2: My purified product is still impure, as indicated by NMR/TLC. How can I improve its purity?
A2: Persistent impurities often require a multi-step or optimized purification strategy.
-
Re-purification: A second purification step is often effective. If you initially purified by recrystallization, try running the material through a silica gel column, or vice-versa.
-
Recrystallization Solvent System: A single solvent may not be sufficient. Try using a co-solvent system (e.g., ethanol-water, chloroform-hexane) to improve the selectivity of the crystallization process.
-
Chromatography Optimization:
-
Mobile Phase: Adjust the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve the resolution between your product and closely-eluting impurities.[5]
-
Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina if separation on silica is poor.
-
-
Acid-Base Extraction: If your product has an acidic or basic functional group (like 2-amino derivatives), you can use liquid-liquid extraction with aqueous acid or base to remove neutral impurities. After separation, neutralize the aqueous layer to precipitate your purified product.
-
Washing: During the work-up, ensure thorough washing of the organic layer to remove residual reagents or by-products. A wash with a saturated sodium bicarbonate solution is effective for neutralizing and removing excess acid, while a brine wash helps to remove residual water before drying.[3]
Q3: The product seems to be degrading on the silica gel column. What can I do?
A3: Apparent degradation on a silica column suggests the compound is sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: Prepare a slurry of the silica gel in a solvent containing a small amount of a neutralising base, such as triethylamine (~0.5-1%), before packing the column. This deactivates the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Alternative Purification: Avoid chromatography altogether if the compound is highly sensitive. Focus on optimizing recrystallization, distillation (if the compound is thermally stable and volatile), or sublimation.
Q4: How do I remove the starting thiosemicarbazide from my 2-amino-1,3,4-thiadiazole derivative?
A4: Thiosemicarbazide is a common starting material and can be a challenging impurity to remove due to its polarity.
-
Aqueous Washes: Thiosemicarbazide has some water solubility. Thoroughly washing the crude product with water during work-up can remove a significant portion.
-
Recrystallization: Carefully select a recrystallization solvent where the thiosemicarbazide is more soluble than your desired product, allowing it to be removed in the mother liquor.
-
Column Chromatography: A polar eluent system may be required to move the desired product off the column, but careful selection of the mobile phase polarity should allow for separation from the highly polar thiosemicarbazide, which will remain strongly adsorbed to the silica.
Data Presentation: Purification Methodologies
The following tables summarize common purification conditions cited in the literature for various 2-substituted-1,3,4-thiadiazole derivatives.
Table 1: Recrystallization Solvents
| Compound Type | Recrystallization Solvent(s) | Reference(s) |
| 2,5-Disubstituted 1,3,4-Thiadiazoles | Ethanol | [1][2][4][6] |
| 2,5-Disubstituted 1,3,4-Thiadiazoles | Methanol | [1] |
| 2-Chloro-N-substituted-1,3,4-thiadiazoles | Ethanol | [7][8] |
| 3-Chloro-4-hydroxy-1,2,5-thiadiazole | Water | [9] |
Table 2: Column Chromatography Conditions
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference(s) |
| 4-Substituted-1,2,3-Thiadiazoles | Silica Gel | Not specified | [3] |
| 2,5-Disubstituted 1,3,4-Thiadiazoles | Silica Gel G (60-120 mesh) | Ethyl Acetate:Chloroform (3:8) | [1] |
| Azo-Thiadiazole Dyes | Silica Gel | Chloroform:Ethyl Acetate (5:1 v/v) | [5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for purifying solid thiadiazole derivatives.
-
Solvent Selection: Choose a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, methanol, water).[1][9]
-
Dissolution: Place the crude, solid product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent. The yield of 2-amino-5-substituted-1,3,4-thiadiazole after recrystallization can be over 91%.[10]
Protocol 2: General Column Chromatography Procedure
This protocol is suitable for purifying thiadiazole derivatives when recrystallization is ineffective.
-
Eluent Selection: Using TLC, identify a solvent system (mobile phase) that provides good separation (Rf value of the desired compound ~0.3-0.4) between the product and impurities. Common systems include mixtures of chloroform and ethyl acetate.[1][5]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle into a uniform packed bed without cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification by Distillation (for Chloro-thiadiazoles)
This method is applicable to thermally stable, volatile compounds like some chloro-thiadiazole isomers.
-
Work-up: After the reaction, quench the mixture by pouring it into ice water.[11]
-
Steam Distillation: Perform a steam distillation on the aqueous mixture. The volatile chloro-thiadiazole will co-distill with the water.[9][11]
-
Extraction: Extract the distillate with a water-immiscible organic solvent such as petroleum ether or methylene chloride.[11]
-
Washing & Drying: Combine the organic extracts, wash with water and then brine, and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[3][11]
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Solvent Removal & Fractional Distillation: Filter off the drying agent and remove the bulk of the solvent by distillation. Purify the remaining residue by fractional distillation under atmospheric or reduced pressure to obtain the pure chloro-thiadiazole.[11] For example, 3-chloro-1,2,5-thiadiazole distills at 123-124 °C.[11]
Visualizations
Caption: General workflow for synthesis and purification of 2-amino-5-substituted-1,3,4-thiadiazoles.
References
- 1. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
Identifying and minimizing byproducts in 2-Chloro-1,3,4-thiadiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,3,4-thiadiazole. The following information addresses common issues encountered during its synthesis, focusing on the identification and minimization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction. This process involves the diazotization of 2-amino-1,3,4-thiadiazole followed by a copper(I) chloride-catalyzed conversion of the resulting diazonium salt to the chloro derivative.[1][2][3]
Q2: I am getting a low yield in my this compound synthesis. What are the potential causes?
A2: Low yields in the Sandmeyer synthesis of this compound can be attributed to several factors:
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Incomplete diazotization: The initial conversion of the amino group to a diazonium salt may be incomplete.
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Decomposition of the diazonium salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures.[4]
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Suboptimal reaction conditions: Temperature, reagent stoichiometry, and catalyst quality are critical parameters that can significantly impact the yield.
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Formation of byproducts: Several side reactions can consume the starting material or the desired product.
Q3: What are the common byproducts in the synthesis of this compound?
A3: The primary byproducts in the Sandmeyer synthesis of this compound are:
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2-Hydroxy-1,3,4-thiadiazole: This forms when the diazonium salt reacts with water in the reaction mixture. This is often a major byproduct if the temperature is not strictly controlled.[5]
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Azo dyes: These are colored compounds formed by the coupling of the diazonium salt with unreacted 2-amino-1,3,4-thiadiazole or other aromatic species.[4]
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Biaryl compounds: The coupling of two thiadiazole radicals, which are intermediates in the reaction, can lead to the formation of biaryl byproducts.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Diazotization | Ensure the complete dissolution of 2-amino-1,3,4-thiadiazole in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper (a blue-black color indicates excess nitrous acid). | Complete conversion of the starting amine to the diazonium salt, leading to a higher yield of the final product. |
| Diazonium Salt Decomposition | Maintain a low temperature (0-5 °C) throughout the diazotization process and during the subsequent addition to the copper(I) chloride solution. Use the diazonium salt solution immediately after its preparation.[4] | Minimized decomposition of the diazonium salt, reducing the formation of the 2-hydroxy-1,3,4-thiadiazole byproduct and improving the yield of the desired chloro-thiadiazole. |
| Inefficient Sandmeyer Reaction | Ensure the use of a freshly prepared and active copper(I) chloride catalyst. The color of the CuCl solution should be colorless or pale yellow. If it is green or blue, it indicates the presence of Cu(II), which is less effective. The reaction temperature for the Sandmeyer step may need optimization, typically between 0 °C and room temperature. | Efficient conversion of the diazonium salt to this compound. |
Problem 2: Presence of Colored Impurities in the Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Azo Dye Formation | Ensure a slight excess of the diazotizing agent (sodium nitrite) to fully consume the starting 2-amino-1,3,4-thiadiazole. Add the diazonium salt solution slowly to the copper(I) chloride solution to maintain a low concentration of the diazonium salt, which disfavors coupling reactions. | Reduced formation of colored azo dye impurities, resulting in a cleaner reaction mixture and a purer final product. |
| Purification Strategy | Azo dyes are typically less soluble and can often be removed by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate). Column chromatography on silica gel can also be an effective purification method. | Isolation of the desired this compound with high purity. |
Problem 3: Significant Formation of 2-Hydroxy-1,3,4-thiadiazole
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Water | Strictly control the temperature during diazotization and the Sandmeyer reaction to below 5 °C. Use concentrated acids to minimize the amount of water in the reaction mixture. | Suppression of the hydrolysis of the diazonium salt, leading to a significant reduction in the formation of the 2-hydroxy byproduct. |
| Purification Strategy | 2-Hydroxy-1,3,4-thiadiazole has different polarity and solubility compared to the chloro derivative. It can be separated by column chromatography or by extraction. The hydroxy compound is more acidic and can be removed by washing the organic extract with a dilute aqueous base. | Isolation of pure this compound. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reactions of heterocyclic amines.[1][3][6]
Materials:
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2-Amino-1,3,4-thiadiazole
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Ice
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Water
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Dichloromethane (or other suitable organic solvent)
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Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Diazotization:
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In a flask, dissolve 2-amino-1,3,4-thiadiazole in concentrated hydrochloric acid and water at 0-5 °C with stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature of the reaction mixture below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper.
-
-
Sandmeyer Reaction:
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In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
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Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Effervescence (release of N₂ gas) should be observed.
-
-
Work-up and Purification:
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Extract the reaction mixture with dichloromethane.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction and common side reactions in the synthesis of this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for substituting the chlorine on 2-Chloro-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nucleophilic substitution of the chlorine atom on 2-chloro-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used to substitute the chlorine on this compound?
A1: A variety of nucleophiles can be employed to displace the chlorine atom. The most frequently used classes include:
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Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), hydrazines, and piperazine derivatives are common.
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Sulfur Nucleophiles: Thiols (thiophenols and alkyl thiols) are effective for creating thioether linkages.
-
Oxygen Nucleophiles: Alcohols and phenols can be used, though often require stronger basic conditions compared to nitrogen and sulfur nucleophiles.
Q2: What is the general mechanism for this substitution reaction?
A2: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the 1,3,4-thiadiazole ring makes the carbon atom attached to the chlorine electrophilic and susceptible to nucleophilic attack. The reaction generally involves the formation of a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the substituted product.[1][2]
Q3: How does the electronic nature of the nucleophile affect the reaction?
A3: The nucleophilicity of the attacking species is a critical factor.
-
Electron-donating groups on the nucleophile (e.g., on an aniline ring) will increase its electron density and generally lead to a faster reaction rate.
-
Electron-withdrawing groups on the nucleophile will decrease its nucleophilicity, potentially requiring more forcing conditions (higher temperature, stronger base) to achieve a good yield.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the substitution of chlorine on this compound.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the potential causes and how can I fix this?
A: Low or no yield can stem from several factors. Consider the following troubleshooting steps:
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Insufficient Nucleophilicity:
-
Problem: Your nucleophile may not be strong enough to displace the chloride.
-
Solution: If using a neutral nucleophile like an amine or thiol, the addition of a suitable base is crucial to either deprotonate the nucleophile (for thiols and some amines) or to scavenge the HCl generated during the reaction, driving the equilibrium forward. For less reactive nucleophiles, consider using a stronger, non-nucleophilic base.
-
-
Inappropriate Base:
-
Problem: The base used may be too weak, too strong, or sterically hindered.
-
Solution: For amine and thiol nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used with caution, particularly with thiol nucleophiles, to pre-form the thiolate.
-
-
Suboptimal Reaction Temperature:
-
Problem: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Solution: Many of these substitution reactions require heating. Start at a moderate temperature (e.g., 50-80 °C) and gradually increase it. Monitor the reaction by Thin Layer Chromatography (TLC) for product formation and the appearance of side products. Be aware that excessively high temperatures can lead to decomposition.
-
-
Poor Solvent Choice:
-
Problem: The solvent may not be suitable for dissolving the reactants or for facilitating the SNAr mechanism.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or acetone are generally preferred as they can solvate the cationic counter-ion of the base and leave the anionic nucleophile more reactive. Alcohols like ethanol or isopropanol can also be used and may participate in proton transfer.[4]
-
-
Poor Quality of Starting Material:
-
Problem: Impurities in the this compound or the nucleophile can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the this compound by recrystallization or sublimation.
-
Issue 2: Incomplete Reaction / Unreacted Starting Material
Q: My TLC shows a significant amount of unreacted this compound even after a prolonged reaction time. What should I do?
A: An incomplete reaction can often be addressed by adjusting the reaction conditions:
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Increase Reaction Time and/or Temperature: As a first step, you can try extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by TLC to see if the starting material is being consumed.
-
Increase Equivalents of Nucleophile/Base: The stoichiometry of the reactants can be crucial. Try increasing the equivalents of the nucleophile and the base (e.g., from 1.1 eq to 1.5 or 2.0 eq). This can help drive the reaction to completion.
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Change the Base or Solvent: If the above adjustments do not work, consider switching to a stronger base or a more polar aprotic solvent (e.g., from acetone to DMF or DMSO) to enhance the reaction rate.
Issue 3: Formation of Side Products
Q: I am observing multiple spots on my TLC, indicating the formation of side products. How can I identify and minimize them?
A: Side product formation is a common challenge. Here are some potential scenarios and solutions:
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Di-substitution or further reactions:
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Problem: If your nucleophile has multiple reactive sites, or if the product itself can react further, you may see undesired byproducts.
-
Solution: Use a controlled stoichiometry of the nucleophile (closer to 1:1). Running the reaction at a lower temperature may also improve selectivity.
-
-
Decomposition of Starting Material or Product:
-
Problem: this compound or the desired product might be unstable under the reaction conditions, especially at high temperatures or in the presence of a strong base.
-
Solution: Try running the reaction at a lower temperature for a longer period. If using a very strong base, consider switching to a milder one like K₂CO₃. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reactants or products are sensitive to oxygen.
-
-
Hydrolysis of this compound:
-
Problem: If there is water present in the reaction mixture, hydrolysis of the starting material to 1,3,4-thiadiazol-2-one can occur.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere can also help to exclude moisture.
-
Issue 4: Difficulty in Product Purification
Q: I am having trouble purifying my final product. What are the recommended methods?
A: Purification can often be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Work-up: After the reaction is complete, a standard work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove water-soluble impurities.
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Recrystallization: If the product is a solid, recrystallization is often an effective purification method.[5] Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For products that are oils or for separating mixtures with similar polarities, column chromatography on silica gel is the method of choice. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective.
Data Presentation
The following tables summarize typical reaction conditions for the substitution of chlorine on this compound with common nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | Acetone | 25 | 5 | 70-85 |
| Aniline | Et₃N | Ethanol | Reflux | 8-12 | 60-80 |
| Morpholine | K₂CO₃ | DMF | 80 | 6 | 75-90 |
| Benzylamine | Et₃N | Acetonitrile | Reflux | 10 | 65-85 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Benzyl mercaptan | NaH | THF | 25 - 50 | 3 | >90 |
| 4-Chlorothiophenol | Et₃N | DMSO | 70 | 5 | 80-90 |
| Ethanethiol | K₂CO₃ | Acetone | Reflux | 6 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with a Secondary Amine (e.g., Piperidine)
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To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per mmol of the chloro-thiadiazole).
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Stir the suspension at room temperature.
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Add piperidine (1.1 eq) dropwise to the mixture.
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Continue stirring at room temperature for 5 hours, monitoring the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-(piperidin-1-yl)-1,3,4-thiadiazole.
Protocol 2: General Procedure for the Reaction with a Thiol (e.g., Thiophenol)
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (10 mL per mmol of the chloro-thiadiazole).
-
Stir the mixture at room temperature.
-
Add thiophenol (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2-(phenylthio)-1,3,4-thiadiazole.
Visualizations
Caption: General experimental workflow for the substitution reaction.
Caption: Troubleshooting decision-making for low product yield.
References
Stability and storage guidelines for 2-Chloro-1,3,4-thiadiazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-1,3,4-thiadiazole, along with troubleshooting guides for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5] For long-term storage, it is highly recommended to store the compound under an inert atmosphere in a freezer at temperatures of -20°C or below.[6]
Q2: What is the typical shelf life of this compound?
A2: The shelf life of this compound is highly dependent on the storage conditions. When stored properly in a freezer at -20°C under an inert atmosphere, the compound can be expected to remain stable for an extended period. However, specific shelf-life data is not always provided by manufacturers and can vary. It is recommended to monitor the compound for any signs of degradation, such as discoloration or the appearance of impurities in analytical tests (e.g., NMR, LC-MS), before use, especially if it has been stored for a long time.
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration from a white or off-white solid to a yellowish or brownish hue. Chemically, degradation can be identified by the presence of unexpected peaks in analytical spectra like 1H NMR or by a decrease in purity as determined by chromatography (e.g., HPLC). The primary degradation pathway is likely hydrolysis of the chloro group, especially in the presence of moisture.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, this compound is sensitive to moisture. The chloro substituent on the electron-deficient thiadiazole ring is susceptible to nucleophilic attack by water, leading to hydrolysis. Therefore, it is essential to handle the compound under anhydrous conditions as much as possible and store it in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.
Q5: What are the general safety precautions for handling this compound?
A5: this compound should be handled in a well-ventilated area or a chemical fume hood.[1][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[1][2][3] Avoid generating dust when handling the solid. In case of accidental contact, wash the affected area with plenty of water.[2]
Storage and Stability Data
| Parameter | Recommended Condition | Reason |
| Temperature | Freezer, under -20°C[6] | To minimize degradation over time. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[6] | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and water/moisture | To prevent unwanted chemical reactions and degradation. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly in nucleophilic substitution reactions.
Issue 1: Nucleophilic substitution reaction is slow or incomplete.
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Possible Cause 1: Insufficiently activated substrate.
-
Solution: The 1,3,4-thiadiazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution.[4] However, the reaction rate can be influenced by the nucleophile and reaction conditions. Ensure your nucleophile is sufficiently strong for the reaction.
-
-
Possible Cause 2: Poor solubility of reactants.
-
Solution: this compound has limited solubility in some common organic solvents. Ensure that both the substrate and the nucleophile are adequately dissolved in the reaction solvent. Consider using a more polar aprotic solvent like DMF or DMSO to improve solubility.
-
-
Possible Cause 3: Inappropriate reaction temperature.
-
Solution: While some reactions may proceed at room temperature, heating can often increase the reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side products.
-
-
Possible Cause 4: Presence of moisture.
-
Solution: Moisture can react with this compound, leading to hydrolysis and reducing the yield of the desired product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere using anhydrous solvents.
-
Issue 2: Multiple products are observed in the reaction mixture.
-
Possible Cause 1: Side reactions with the solvent.
-
Solution: Some solvents can participate in the reaction. For example, if using an alcohol as a solvent with a weak nucleophile, you might observe the product of substitution with the alcohol. Choose an inert solvent for your reaction.
-
-
Possible Cause 2: Degradation of the starting material or product.
-
Solution: Prolonged reaction times or high temperatures can lead to the degradation of the starting material or the desired product. Optimize the reaction time and temperature by monitoring the reaction progress closely.
-
-
Possible Cause 3: The nucleophile is reacting at multiple sites (if applicable).
-
Solution: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure the desired regioselectivity.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause 1: Co-elution of the product with starting material or byproducts.
-
Solution: Optimize your purification method. For column chromatography, try different solvent systems (e.g., varying the polarity with different ratios of hexanes and ethyl acetate, or using a different solvent system altogether). Recrystallization from a suitable solvent system can also be an effective purification method.
-
-
Possible Cause 2: The product is unstable on silica gel.
-
Solution: Some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or use a different purification technique such as preparative HPLC.
-
Experimental Protocols
Example Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 equivalents) to the solution.
-
Add the base (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-1,3,4-thiadiazole derivative.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for slow reactions.
References
Challenges in the scale-up production of 2-Chloro-1,3,4-thiadiazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the scale-up production of 2-Chloro-1,3,4-thiadiazole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable route involves a two-step process. First, a 2-amino-1,3,4-thiadiazole precursor is synthesized, typically through the cyclization of thiosemicarbazide or its derivatives. This is followed by a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom using a copper(I) chloride catalyst.[1][2][3]
Q2: Why is the Sandmeyer reaction preferred for the chlorination step in large-scale production?
The Sandmeyer reaction is a well-established and reliable method for converting aryl amines to aryl halides.[2][4] It is particularly useful in scaling up the production of this compound because it provides a cost-effective pathway with potentially high yields when optimized.[1] The reaction can be processed using readily available reagents like sodium nitrite, hydrochloric acid, and a copper(I) halide catalyst.[2]
Q3: What are the primary safety concerns during the scale-up of this process?
The primary safety concerns are associated with the diazotization step and the Sandmeyer reaction itself.
-
Thermal Runaway: The formation of the diazonium salt is highly exothermic and can lead to a runaway reaction if not properly controlled.[5][6] Strict temperature control is critical.
-
Instability of Diazonium Salts: Aryldiazonium salts can be explosive in a dry, solid state. Therefore, they are typically prepared in situ and used immediately in solution without being isolated.[2][5]
-
Nitrogen Gas Evolution: The Sandmeyer reaction releases a significant volume of nitrogen gas, which must be safely vented to prevent pressure buildup in the reactor.[2]
-
Toxic Reagents: Reagents like phosphorus oxychloride (POCl₃), sometimes used in the precursor synthesis, are toxic and require careful handling.[7]
Q4: What is the most common byproduct, and how can its formation be minimized?
A common byproduct during the synthesis of the 1,3,4-thiadiazole ring from thiosemicarbazide precursors is the corresponding 1,3,4-oxadiazole derivative.[8]
-
Identification: The oxadiazole can be identified by mass spectrometry, as it has a lower molecular weight than the desired thiadiazole (oxygen replaces sulfur).[8]
-
Minimization: The choice of cyclizing and dehydrating agents is crucial. Using thionating agents like Lawesson's reagent can favor the formation of the thiadiazole.[8][9] In contrast, some dehydrating agents may promote oxadiazole formation. Careful control of reaction temperature and time can also help minimize the formation of this and other unwanted byproducts.[8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and scale-up of this compound.
Problem: Low Yield or Incomplete Cyclization in Precursor Synthesis
| Potential Cause | Troubleshooting Action | Supporting Evidence |
| Inefficient Dehydrating Agent | Ensure the cyclizing/dehydrating agent (e.g., POCl₃, conc. H₂SO₄, PPA) is potent and used in sufficient quantity. For polyphosphate ester (PPE), a significant excess may be required. | In some syntheses, an insufficient amount of the dehydrating agent can lead to reaction failure.[7][10] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions work at room temperature, many require heating. Monitor for potential degradation at excessive temperatures. | Decreasing the temperature to 25 °C or increasing it to 80 °C from an optimum of 60 °C has been shown to result in inferior yields.[11] |
| Impure Starting Materials | Verify the purity of starting materials like thiosemicarbazide and the corresponding carboxylic acid or acyl hydrazide. Use dry solvents and reagents to prevent hydrolysis. | Impurities can interfere with the reaction, and anhydrous conditions are often necessary to prevent hydrolysis of intermediates.[8][10] |
| Solubility Issues | If starting materials have poor solubility in the chosen solvent, explore alternatives. For example, if an acyl hydrazide does not dissolve in ethanol, THF or dioxane may be effective. | Poor solubility can significantly hinder the reaction rate and lead to incomplete conversion.[10] |
Problem: Poor Yield or Side Reactions During the Sandmeyer Reaction
| Potential Cause | Troubleshooting Action | Supporting Evidence |
| Decomposition of Diazonium Salt | Maintain a low temperature (typically 0-5 °C) throughout the diazotization process and the addition to the copper catalyst solution. Use the diazonium salt solution immediately after preparation. | Diazonium salts are thermally unstable and can decompose, leading to side products (e.g., phenols) and reduced yield.[2][5] |
| Incorrect Stoichiometry | Carefully control the molar ratios of the amine, sodium nitrite, and acid to ensure complete diazotization. | A slight excess of sodium nitrite is often used, but a large excess can lead to unwanted side reactions.[5] |
| Mismatched Halide Ions | Ensure the counter-ion of the copper(I) salt matches the hydrohalic acid used for diazotization (e.g., use CuCl with HCl). | Using a mismatched acid and copper salt will result in a mixture of aryl halide products.[2] |
| Copper Contamination (in subsequent steps) | If the product is used in subsequent transition-metal-catalyzed reactions (e.g., Suzuki coupling), residual copper from the Sandmeyer reaction can interfere. | Copper contamination has been reported to cause sluggish conversion in subsequent palladium-catalyzed coupling reactions.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3,4-thiadiazole Precursor
This protocol is a general method for the cyclization of a thiosemicarbazide with a carboxylic acid using phosphorus oxychloride (POCl₃) as the cyclizing agent.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, add the chosen carboxylic acid (1 equiv.) and an appropriate solvent (e.g., chlorobenzene).
-
Reagent Addition: Add thiosemicarbazide (1 equiv.) to the mixture.
-
Cyclization: While stirring, slowly add phosphorus oxychloride (2-4 equiv.) to the mixture.
-
Heating: Heat the reaction mixture to a controlled temperature (e.g., 60 °C) and maintain for a set duration (e.g., 2 hours), monitoring the reaction progress by TLC.[11]
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralization: Basify the aqueous solution with a suitable base (e.g., sodium hydroxide solution) to a pH of ~8.[8]
-
Isolation: The solid product precipitates out and can be collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]
Protocol 2: Sandmeyer Reaction for this compound
This protocol outlines the diazotization of 2-amino-1,3,4-thiadiazole and subsequent chlorination.
-
Diazotization:
-
In a reactor, suspend 2-amino-1,3,4-thiadiazole (1 equiv.) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess, e.g., 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.[5]
-
Stir the resulting diazonium salt solution at this temperature for 30-45 minutes. Do not isolate the salt.[5]
-
-
Chlorination:
-
In a separate reactor, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.
-
Cool the catalyst solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold catalyst solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until gas evolution ceases.
-
-
Isolation and Purification:
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yield issues.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting guide for common issues in 1,3,4-thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low, or I am not obtaining the desired 1,3,4-thiadiazole product. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure that the carboxylic acid and thiosemicarbazide are pure and dry. Impurities can interfere with the reaction.
-
Inefficient Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are critical. Strong dehydrating agents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA) are often required to drive the cyclization.[1] For instance, in syntheses utilizing polyphosphate ester (PPE), a sufficient amount is crucial for the reaction to proceed effectively.[2]
-
Suboptimal Reaction Temperature: Temperature plays a significant role. While some reactions can proceed at room temperature, many require heating to overcome the activation energy barrier. It is essential to follow the recommended temperature in the protocol.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while monitoring for potential decomposition.
-
Molar Ratio of Reactants: An incorrect stoichiometric ratio of the carboxylic acid to the thiosemicarbazide can lead to a lower yield. Ensure accurate measurements of your starting materials.
Issue 2: Formation of Side Products
Q2: I have obtained a mixture of products, with a significant amount of an undesired byproduct. What is the likely side reaction?
A2: A common side reaction in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids is the formation of 1,2,4-triazole derivatives. The reaction conditions, particularly the pH, can influence the reaction pathway. Acidic media generally favor the formation of the desired 1,3,4-thiadiazole, while alkaline conditions can promote the formation of the 1,2,4-triazole isomer.[3]
Q3: How can I minimize the formation of the 1,2,4-triazole byproduct?
A3: To favor the formation of the 1,3,4-thiadiazole, ensure the reaction is carried out in a strongly acidic medium. Using reagents like concentrated H₂SO₄ or POCl₃ as both the catalyst and dehydrating agent can help direct the cyclization towards the desired product.
Issue 3: Product Purification Challenges
Q4: I am having difficulty purifying my 1,3,4-thiadiazole product. What are the recommended purification methods?
A4: The most common method for purifying 1,3,4-thiadiazole derivatives is recrystallization.[4] The choice of solvent is crucial for successful recrystallization. Ethanol, dimethylformamide (DMF), and mixtures of solvents like DMF/water or ethanol/water are often used.[5][6] If recrystallization is ineffective in removing impurities, column chromatography may be necessary.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (in which the compound is more soluble).
-
Allow the solution to cool down much more slowly. A slower cooling rate encourages the formation of a crystal lattice.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[7]
-
Adding a seed crystal of the pure compound can also initiate crystallization.[8]
Issue 4: Product Characterization
Q6: I am unsure about the structure of my synthesized compound. What are the key spectroscopic features to confirm the formation of a 2,5-disubstituted 1,3,4-thiadiazole?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.
-
¹H NMR: The chemical shifts of the protons on the substituent groups will be observed. For 2-amino-5-aryl-1,3,4-thiadiazoles, the aromatic protons will typically appear in the range of δ 7.0-8.5 ppm. The NH₂ protons often appear as a broad singlet.[9]
-
¹³C NMR: The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and typically resonate at approximately δ 158-165 ppm.[9][10] The exact chemical shifts will depend on the substituents.
Infrared (IR) spectroscopy can also provide useful information, with characteristic absorption bands for C=N and C-S stretching vibrations.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
| Catalyst/Reagent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Conc. H₂SO₄ | 80-90 °C | 4 hours | 70-85 | [4] |
| POCl₃ | Reflux | 3.5 hours | 75-90 | [4] |
| SOCl₂ | Reflux | Not specified | Lower than POCl₃ | [4] |
| Microwave (MgSO₄) | 250 W | 5 minutes | 80-92 | [4] |
| Ultrasound | 80 °C | 30 minutes | 78-88 | [4] |
| Grinding (H₂SO₄ cat.) | Room Temperature | 5.5 hours | 65-75 | [4] |
| PCl₅ (solid-phase) | Room Temperature | Not specified | >91 | [5] |
| POCl₃ (solid-phase) | Room Temperature | Not specified | >94 | [6] |
Experimental Protocols
Key Experiment: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)
This protocol is a common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Aromatic carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)
-
Ice-cold water
-
Saturated potassium hydroxide (KOH) solution or 10% sodium carbonate (Na₂CO₃) solution
-
Suitable solvent for recrystallization (e.g., ethanol, DMF/water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the aromatic carboxylic acid (0.1 mole) and thiosemicarbazide (0.1 mole).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ acts as both the cyclizing agent and the solvent.
-
Heat the reaction mixture to reflux for approximately 30 minutes to 1 hour. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with constant stirring. This step should be performed in a fume hood as it is highly exothermic and generates HCl gas.
-
Reflux the resulting aqueous mixture for an additional 3 hours.[4]
-
Cool the mixture to room temperature and neutralize it with a saturated KOH solution or 10% Na₂CO₃ solution until the pH is basic.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[4]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of 1,3,4-thiadiazoles.
Caption: Reaction pathway showing the formation of 1,3,4-thiadiazole and the competing 1,2,4-triazole side product.
References
- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Hazardous Waste from 2-Chloro-1,3,4-thiadiazole Synthesis
This guide provides essential troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals managing hazardous waste generated during the synthesis of 2-Chloro-1,3,4-thiadiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste from this compound synthesis?
The primary hazards stem from the reagents, the product itself, and byproducts. This compound and related derivatives are typically skin, eye, and respiratory irritants.[1][2][3][4] Some derivatives may have more severe health hazards, such as being suspected genetic mutagens.[1] A significant hazard comes from unreacted chlorinating agents, like phosphorus oxychloride (POCl₃), which reacts violently with water and can cause runaway reactions if not quenched properly.[5][6] The waste will also contain organic solvents and acidic byproducts.
Q2: How should I collect and segregate different waste streams from the synthesis?
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Chlorinated Organic Solvents: Collect all organic solvents (e.g., from extraction or chromatography) in a dedicated, clearly labeled hazardous waste container for chlorinated hydrocarbons.
-
Aqueous Waste: This stream, typically from quenching and washing steps, should be collected separately. It will be acidic before neutralization. Do not mix aqueous waste containing residual oxidizers or reactive agents with organic waste.
-
Solid Waste: Collect contaminated consumables like gloves, pipette tips, and filter paper in a dedicated solid hazardous waste container.[1]
-
Sharps Waste: Any contaminated needles or broken glassware must be disposed of in a designated sharps container.[1]
Q3: What are the critical "do's and don'ts" for quenching reactions involving phosphorus oxychloride (POCl₃)?
Handling the POCl₃ quench is one of the most hazardous steps.
-
DO use a "reverse quench" method: always add the reaction mixture slowly to the quenching solution (e.g., ice-cold aqueous sodium bicarbonate or a warmer sodium acetate solution).[7][8]
-
DO ensure vigorous stirring and temperature control during the addition.[6] Using a slightly elevated temperature (35-40°C) for the quenching solution can ensure immediate and controlled hydrolysis, preventing the buildup of unreacted POCl₃.[7][8]
-
DON'T add the quenching solution (water or base) directly to the reaction mixture containing excess POCl₃. This can create a localized, highly exothermic reaction that can boil the solvent and cause a dangerous pressure buildup.
-
DON'T perform the quench at very low temperatures (e.g., below 5°C) without careful monitoring. POCl₃ hydrolysis is sluggish at low temperatures, which can lead to an accumulation of the reagent and a delayed, violent runaway reaction as the mixture warms.[6][7]
Q4: Can I neutralize the acidic aqueous waste in the lab?
Yes, acidic aqueous waste should be neutralized before being collected for disposal. Slowly add a base, such as sodium bicarbonate or sodium hydroxide solution, while stirring and monitoring the pH with a pH meter or test strips. Be aware that neutralization is an exothermic process, so perform this in an ice bath to control the temperature. Ensure the final pH is within your institution's required range (typically between 6 and 9).
Q5: How do I decontaminate glassware and equipment after the synthesis?
Rinse all glassware and equipment with a suitable organic solvent (one that dissolves the product and reagents) and collect this rinse as hazardous organic waste. Then, wash the glassware thoroughly with soap and water.[1] For equipment contaminated with significant amounts of reactive materials, it may be necessary to perform a quenching/decontamination step in the equipment itself before cleaning. Always consult your institution's specific safety protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during waste handling and workup procedures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Delayed or Violent Exothermic Reaction During POCl₃ Quench | 1. Quenching at too low a temperature, leading to the accumulation of unreacted POCl₃.[6][7] 2. Incomplete hydrolysis forming metastable intermediates.[7] 3. Insufficient stirring, leading to poor mixing of the reaction mixture and quenching solution. | 1. Use a "reverse quench": Add the reaction mixture slowly to the quenching solution.[7][8] 2. Maintain a controlled, slightly elevated temperature (35-40°C) in the quenching solution to ensure immediate hydrolysis.[7][8] 3. Ensure vigorous agitation throughout the quenching process. 4. Allow sufficient time for the quenched mixture to stir to ensure complete hydrolysis.[7] |
| Product Decomposes or Reverts to Starting Material During Workup | 1. The product may be unstable under the strongly basic conditions used for neutralization.[7] | 1. Use a milder neutralizing agent like a buffered aqueous sodium acetate solution instead of strong bases like NaOH or NaHCO₃.[7] 2. If a base is necessary, add it slowly while maintaining a low temperature and carefully monitoring the pH.[7] |
| A Solid Precipitate Forms During Neutralization/Workup | 1. The desired product may be insoluble in the aqueous/organic mixture. 2. Inorganic salts formed during neutralization have precipitated out. | 1. Adjust the pH after the initial quench, as this may help dissolve the precipitate.[7] 2. Add a suitable co-solvent to help dissolve the product and facilitate extraction.[7] 3. Dilute the mixture with more water to dissolve the inorganic salts.[7] |
| Spill of this compound Solid or Solution | 1. Accidental mishandling of materials. | 1. Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the area.[1] Ensure the area is well-ventilated. 2. Contain the Spill: For solids, carefully scoop the material into a labeled container for disposal, avoiding dust generation.[1] For liquids, use an inert absorbent material like vermiculite or sand to contain the spill.[1] 3. Clean the Area: After removing the bulk of the spill, decontaminate the area with soap and water.[1] 4. Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1] |
Experimental Protocols
Protocol 1: Safe Quenching of Excess Phosphorus Oxychloride (POCl₃)
This protocol details a "reverse quench" method designed to prevent runaway reactions.
Materials:
-
Reaction mixture containing excess POCl₃
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃) or a 10% aqueous sodium acetate solution.
-
Large beaker or flask (at least 5-10 times the volume of the reaction mixture)
-
Stir plate and large stir bar
-
Thermometer or thermocouple
-
Ice bath
Procedure:
-
Prepare the Quenching Solution: Place the quenching solution in the large beaker or flask and cool it in an ice bath. For a sodium acetate quench, the solution can be warmed to 35-40°C to ensure rapid hydrolysis.[7][8]
-
Set Up: Place the beaker on a stir plate in a fume hood and begin vigorous stirring.
-
Slow Addition: Using a dropping funnel or by pouring in very small portions, slowly and carefully add the reaction mixture containing POCl₃ to the vigorously stirred quenching solution.
-
Monitor Temperature: Monitor the internal temperature of the quenching solution continuously. The rate of addition should be controlled to keep the temperature within a safe range (e.g., below 25°C for a bicarbonate quench, or within 35-40°C for a warm acetate quench).
-
Observe for Gas Evolution: If using sodium bicarbonate, be prepared for significant CO₂ evolution. Ensure the vessel is large enough to accommodate foaming.
-
Complete the Quench: Once the entire reaction mixture has been added, continue to stir the quenched mixture for at least 30-60 minutes to ensure all reactive phosphorus species have been completely hydrolyzed.[7]
-
Proceed to Workup: The neutralized aqueous mixture can now be worked up, typically by extraction with a suitable organic solvent.
Protocol 2: Spill Cleanup Procedure
This protocol outlines the steps for managing a small-scale laboratory spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, lab coat, safety goggles.
-
Spill containment kit with inert absorbent material (vermiculite, sand, or commercial sorbent pads).
-
Scoop or dustpan for solid spills.
-
Sealable, labeled hazardous waste bags or containers.[1]
-
Soap and water.
Procedure:
-
Ensure Safety: Do not touch the spilled material without appropriate PPE. Avoid breathing any dust or vapors.[1][4]
-
Containment:
-
For Liquid Spills: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[1]
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust, then carefully scoop the material into a hazardous waste container.[1]
-
-
Collection: Once the spill is absorbed or contained, carefully collect the material using a scoop and place it into a clearly labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1] Collect the cleaning materials (e.g., paper towels) and place them in the solid hazardous waste container.
-
Disposal: Seal the waste container and arrange for its disposal through your institution's EHS department.
-
Reporting: Report the incident to your lab supervisor and EHS office as required by your institution's policies.[1]
Visual Workflows
Caption: General workflow for segregating hazardous waste streams.
Caption: Workflow for the safe reverse quenching of POCl3.
Caption: Logical decision tree for responding to a chemical spill.
References
Technical Support Center: Enhancing Regioselectivity in Reactions of 2-Chloro-1,3,4-thiadiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1,3,4-thiadiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The this compound ring is electron-deficient due to the presence of two nitrogen atoms and a sulfur atom. This makes the carbon atoms susceptible to nucleophilic attack. The primary reactive site is the carbon atom at the 2-position, which bears the chloro leaving group. Nucleophilic aromatic substitution (SNAr) is a common reaction at this position. The hydrogen atom at the 5-position can also be reactive under certain conditions, such as in metal-catalyzed cross-coupling reactions, although this is less common than substitution at the 2-position.
Q2: What is the main challenge in achieving regioselectivity in reactions with this compound?
The main challenge often arises when using ambident nucleophiles, which have more than one potential attacking atom (e.g., N vs. S, or C vs. O). The choice of reaction conditions, including the solvent, base, and temperature, can significantly influence which atom of the nucleophile attacks the 2-position of the thiadiazole ring, leading to different regioisomers.
Q3: Can I achieve substitution at the 5-position of this compound?
Direct nucleophilic substitution of the hydrogen at the 5-position is generally not favored. However, functionalization at the C-5 position can be achieved through other methods, such as deprotonation with a strong base followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions. Regioselectivity in these cases depends heavily on the specific reaction conditions and the directing effects of the substituent at the 2-position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) with Ambident Nucleophiles
Question: My reaction of this compound with an ambident nucleophile (e.g., a thiol-containing amine) is giving a mixture of N- and S-substituted products. How can I favor one regioisomer over the other?
Answer: The regioselectivity of SNAr reactions with ambident nucleophiles is governed by the Hard and Soft Acids and Bases (HSAB) principle and can be influenced by several factors.
-
HSAB Principle: The carbon at the 2-position of the thiadiazole ring is a relatively soft electrophile. Therefore, softer nucleophilic atoms will preferentially attack this position. For example, sulfur is generally a softer nucleophile than nitrogen, so S-alkylation is often favored.
-
Solvent Effects: The choice of solvent can have a significant impact on the nucleophilicity of the attacking atoms.
-
Protic solvents (e.g., ethanol, water) can solvate the harder, more electronegative atom (e.g., nitrogen) through hydrogen bonding, reducing its nucleophilicity and favoring attack by the softer atom (e.g., sulfur).
-
Aprotic polar solvents (e.g., DMF, DMSO) tend to solvate the cation of a salt, leaving the anion less solvated and more reactive. In these solvents, the more electronegative atom may be more reactive.
-
-
Base and Counter-ion: The choice of base can influence the nature of the nucleophile. A strong base will fully deprotonate the nucleophile, while a weaker base may result in a more complex equilibrium. The nature of the counter-ion can also play a role in ion pairing and reactivity.
-
Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of products or the kinetically favored product.
Experimental Protocol to Enhance S-alkylation:
-
Reactant Preparation: Dissolve the ambident nucleophile (1.1 equivalents) in a protic solvent such as ethanol.
-
Base Addition: Add a mild base, such as potassium carbonate (K2CO3) (1.5 equivalents), to the solution and stir at room temperature for 15-30 minutes.
-
Thiadiazole Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Effect of Solvent on Regioselectivity
| Nucleophile | Solvent | Product Ratio (S-alkylation : N-alkylation) | Yield (%) |
| 2-aminothiophenol | Ethanol | 90 : 10 | 85 |
| 2-aminothiophenol | DMF | 60 : 40 | 78 |
| 4-amino-1,2,4-triazole-3-thiol | Water | 85 : 15 | 80 |
| 4-amino-1,2,4-triazole-3-thiol | Acetonitrile | 70 : 30 | 75 |
Note: The data presented in this table is illustrative and based on general principles. Actual results may vary depending on the specific substrates and reaction conditions.
Logical Relationship Diagram for SNAr Troubleshooting
Caption: Troubleshooting workflow for low regioselectivity in SNAr reactions.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Question: I am attempting a Suzuki coupling reaction between this compound and a boronic acid, but the yield of the desired 2-aryl-1,3,4-thiadiazole is consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki coupling reactions involving heteroaryl chlorides can be attributed to several factors, including catalyst deactivation, inefficient oxidative addition, and side reactions.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. The nitrogen atoms in the thiadiazole ring can coordinate to the palladium center and inhibit its catalytic activity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can help to stabilize the catalyst and promote the reaction.
-
Base: The base plays a critical role in the transmetalation step. The choice of base can significantly affect the reaction outcome. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The optimal base is often substrate-dependent and may require screening.
-
Solvent: A suitable solvent system is necessary to dissolve all reaction components. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.
-
Temperature: Higher temperatures are often required to facilitate the oxidative addition of the less reactive C-Cl bond. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Side Reactions:
-
Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and a strong base. Using a less aqueous solvent system or a different boron reagent (e.g., a pinacol boronate ester) can mitigate this issue.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored by the presence of oxygen, so it is crucial to degas the reaction mixture thoroughly.
-
Experimental Protocol for Suzuki Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) and this compound (1.0 equivalent) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Optimization of Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)2 (5) | PPh3 | K2CO3 | Toluene/H2O | 100 | 35 |
| Pd2(dba)3 (2.5) | SPhos | K3PO4 | Dioxane/H2O | 90 | 78 |
| PdCl2(dppf) (5) | - | Cs2CO3 | DMF | 110 | 65 |
| Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 85 | 82 |
Note: The data presented in this table is illustrative and based on general principles. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Workflow for Suzuki Coupling Optimization
Caption: Workflow for troubleshooting low yields in Suzuki coupling reactions.
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloro-1,3,4-thiadiazole versus Other Halogenated 1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs due to its metabolic stability and versatile biological activities.[1][2][3] Halogenated 1,3,4-thiadiazoles, particularly 2-chloro-1,3,4-thiadiazole, serve as critical intermediates in the synthesis of more complex derivatives. The halogen atom is readily displaced by nucleophiles, a feature attributed to the electron-deficient nature of the heterocyclic ring which activates the carbon atoms for nucleophilic attack.[4][5]
This guide provides an objective comparison of the reactivity of this compound with its bromo- and iodo-counterparts, focusing on two of the most common and synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing a wide variety of functional groups onto the thiadiazole core. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen, followed by the departure of the halide ion.[6] The reactivity of the halothiadiazole in these reactions is heavily influenced by the nature of the halogen leaving group. The C-X bond strength decreases in the order C-Cl > C-Br > C-I.[7] Consequently, the reactivity trend for SNAr on the 1,3,4-thiadiazole ring is typically:
Iodo > Bromo > Chloro
This trend indicates that 2-iodo-1,3,4-thiadiazole is the most reactive, requiring milder conditions and often providing higher yields in shorter reaction times, while the 2-chloro analog is the least reactive.
Comparative Performance Data in SNAr
The following table summarizes the expected relative performance of 2-halo-1,3,4-thiadiazoles in a typical SNAr reaction with an amine nucleophile.
| Halogen | Substrate | Nucleophile | Typical Conditions | Representative Yield | Notes |
| Chloro | This compound | Aniline | High Temperature (e.g., 120-150 °C), Polar Aprotic Solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃) | Moderate (40-60%) | Requires more forcing conditions due to the strong C-Cl bond.[4] |
| Bromo | 2-Bromo-1,3,4-thiadiazole | Aniline | Moderate Temperature (e.g., 80-110 °C), Polar Aprotic Solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃) | Good (65-85%) | More reactive than the chloro-analog, allowing for milder reaction conditions. |
| Iodo | 2-Iodo-1,3,4-thiadiazole | Aniline | Low to Moderate Temperature (e.g., RT-80 °C), Polar Aprotic Solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃) | Excellent (80-95%) | The most reactive substrate due to the weak C-I bond and superior leaving group ability of iodide.[1] |
Experimental Protocol: General Procedure for SNAr with Amines
This protocol provides a general methodology for the nucleophilic aromatic substitution reaction between a 2-halo-1,3,4-thiadiazole and an amine, which can be adapted based on the specific reactivity of the halide.
Materials:
-
2-Halo-1,3,4-thiadiazole (1.0 eq.)
-
Amine nucleophile (1.1 - 1.5 eq.)
-
Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) (2.0 - 3.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-halo-1,3,4-thiadiazole (1.0 eq.), the amine (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the anhydrous polar aprotic solvent via syringe.
-
Seal the vessel or equip it with a condenser and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80 °C for iodo/bromo, 120 °C for chloro derivatives).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1,3,4-thiadiazole derivative.
SNAr Experimental Workflow
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming C-C, C-N, and C-S bonds.[8][9] For 2-halothiadiazoles, the first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[9] The ease of this step is inversely related to the C-X bond strength.
Therefore, the reactivity of 2-halothiadiazoles in these transformations follows the same trend as in SNAr:
Iodo > Bromo > Chloro
Studies on the closely related 1,2,5-thiadiazole system have shown that bromo- and iodo-derivatives are more reactive and selective in Pd-catalyzed cross-coupling reactions than their chloro- counterparts.[10] This allows for the use of lower catalyst loadings and milder reaction conditions, which can be critical for the synthesis of sensitive or complex molecules.
Comparative Performance Data in Suzuki Coupling
The following table outlines the expected relative performance of 2-halo-1,3,4-thiadiazoles in a Suzuki cross-coupling reaction with phenylboronic acid.
| Halogen | Substrate | Coupling Partner | Catalyst / Base | Typical Conditions | Representative Yield | Notes |
| Chloro | This compound | Phenylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | High Temperature (e.g., 100-120 °C), Toluene/H₂O | Low to Moderate (20-50%) | Oxidative addition is slow; often requires specialized ligands or forcing conditions. |
| Bromo | 2-Bromo-1,3,4-thiadiazole | Phenylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | Moderate Temperature (e.g., 80-100 °C), Toluene/H₂O | Good (70-90%) | Reliable and commonly used substrate for cross-coupling reactions. |
| Iodo | 2-Iodo-1,3,4-thiadiazole | Phenylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | Low to Moderate Temperature (e.g., 60-80 °C), Toluene/H₂O | Excellent (85-98%) | Highly reactive, allowing for rapid reactions under mild conditions.[10] |
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki cross-coupling of a 2-halo-1,3,4-thiadiazole with a boronic acid.
Materials:
-
2-Halo-1,3,4-thiadiazole (1.0 eq.)
-
Boronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 2-halo-1,3,4-thiadiazole (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80 °C for iodo/bromo, 110 °C for chloro).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Conclusion
The choice of halogen on the 1,3,4-thiadiazole ring is a critical parameter that dictates its reactivity and the required conditions for synthetic transformations.
-
This compound is a cost-effective and readily available starting material, but its lower reactivity necessitates more forcing conditions (higher temperatures, stronger bases, or specialized catalysts), which may not be suitable for sensitive substrates.
-
2-Bromo-1,3,4-thiadiazole offers a good balance of reactivity and stability, making it a reliable and versatile intermediate for both SNAr and cross-coupling reactions under standard conditions.
-
2-Iodo-1,3,4-thiadiazole is the most reactive of the series, enabling transformations under the mildest conditions with high efficiency.[1][10] It is the substrate of choice for challenging coupling reactions or when functional group tolerance is a primary concern.
Ultimately, the selection of the appropriate 2-halothiadiazole depends on a balance between cost, availability, and the specific demands of the desired chemical transformation. For drug development professionals, the enhanced reactivity of bromo- and iodo-thiadiazoles can accelerate library synthesis and enable the construction of complex molecular architectures that are inaccessible using the less reactive chloro-analog.
References
- 1. 2-Iodo-1,3,4-thiadiazole | 332133-91-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Comparative analysis of the biological activity of substituted 1,3,4-thiadiazoles
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of various substituted 1,3,4-thiadiazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
The diverse biological activities of 1,3,4-thiadiazole derivatives are attributed to the unique physicochemical properties of the heterocyclic ring.[1] This scaffold is a bioisostere of pyrimidine, a key component of nucleobases, allowing some derivatives to interfere with DNA synthesis.[2] The mesoionic character of the 1,3,4-thiadiazole ring facilitates crossing cellular membranes and interacting with biological targets, which can lead to high selectivity and low toxicity.[3]
Anticancer Activity
Substituted 1,3,4-thiadiazoles have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of apoptosis (programmed cell death).[4] The cytotoxic effects of these compounds have been demonstrated against a variety of cancer cell lines.
Below is a summary of the in vitro anticancer activity of selected substituted 1,3,4-thiadiazole derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Substituents | Cancer Cell Line | Assay | Activity (IC50 in µM) |
| ST10 | 2-(adamantan-1-ylamino)-5-(3-methoxyphenyl) | MCF-7 | MTT | 29.5[2] |
| ST10 | 2-(adamantan-1-ylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | MTT | 64.2[2] |
| ST3 | 2-(4-chlorophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | MTT | 73.8[2] |
| ST8 | 2-(4-methylphenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | MTT | 75.2[2] |
| 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 | Not Specified | 0.084 (mmol L-1)[5] |
| 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 | Not Specified | 0.034 (mmol L-1)[5] |
| 8a | 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole | Multiple | Not Specified | 1.62 - 4.61[6] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a key component in a variety of antimicrobial agents.[7] These compounds have demonstrated efficacy against a broad range of bacterial and fungal strains.[1] The mechanism of their antimicrobial action often involves the disruption of essential enzymatic pathways in pathogens.[8] The following table summarizes the antimicrobial activity of several 1,3,4-thiadiazole derivatives, reported as either the minimum inhibitory concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.
| Compound ID | Substituents | Microorganism | Assay | Activity (MIC in µg/mL or Zone of Inhibition in mm) |
| 24a-c | benzothiazolotriazole connected to a 1,3,4-thiadiazole ring | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, P. mirabilis, A. baumannii | Not Specified | Moderate to good[1] |
| 31a-e | quinoline-bridged thiophenes connected to a 1,3,4-thiadiazole ring | E. coli, S. aureus | Not Specified | Notable activity[1] |
| 42a-ac | sulfonamides containing a 1,3,4-thiadiazole moiety | Enterococcus faecium | Not Specified | High activity for many[1] |
| Unspecified | 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | S. epidermidis | Not Specified | 31.25[1] |
| Unspecified | 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | M. luteus | Not Specified | 15.63[1] |
| A2 | 5-phenyl-1,3,4-thiadiazol-2-amine derivative | S. aureus, B. cereus, E. coli, P. aeruginosa | Agar Diffusion | Substantial activity[9] |
| A3, B2 | 5-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol derivatives | A. niger, C. albicans | Agar Diffusion | Substantial activity[9] |
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have been shown to possess significant anti-inflammatory properties.[10] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[11] The table below presents the anti-inflammatory activity of selected compounds, typically evaluated as the percentage of edema inhibition in animal models.
| Compound ID | Substituents | Animal Model | Assay | Activity (% inhibition of edema) |
| 6f | 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | Rat | Carrageenan-induced paw edema | Superior to indomethacin[11] |
| Unspecified | N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Rat | Carrageenan-induced paw edema | Fair activity for some[12] |
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel anticonvulsant drugs.[13] Several derivatives have demonstrated potent activity in preclinical models of epilepsy, with some comparing favorably to existing medications.[14] The anticonvulsant activity of representative 1,3,4-thiadiazoles is summarized below.
| Compound ID | Substituents | Animal Model | Assay | Activity |
| 4m | 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole | Rodent | MES | Potent, compares favorably with phenytoin, phenobarbital, and carbamazepine[14] |
| 31 | 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Rats and Mice | MES | Potent[13] |
| a1 | 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Albino Mice | MES | Good activity[15] |
| a4 | 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide | Albino Mice | MES | Good activity[15] |
| Unspecified | N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | Mice | MES | 100% protection at 30 mg/kg[16] |
| Unspecified | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | Mice | Isoniazid-induced seizures | 1.8 times more effective than valproic acid[16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.
General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides with a suitable thiocarbonyl compound.[7]
Materials:
-
Alkyl 2-(methylthio)-2-thioxoacetate or similar precursor
-
Acyl hydrazide
-
p-Toluenesulfonic acid (p-TSA) or acetic acid (AcOH)
-
Solvent (e.g., water, DMF)
-
Ethyl acetate
-
Distilled water
Procedure:
-
To a solution of the alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and the acyl hydrazide (1.0 mmol) in the chosen solvent (e.g., 2 mL of water), add the acid catalyst (e.g., 0.1 mmol of p-TSA).[7]
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 3 hours).[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and distilled water.[7]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate twice more.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted 1,3,4-thiadiazole compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Agar Diffusion Method for Antimicrobial Activity
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Substituted 1,3,4-thiadiazole compound
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Sterile Petri dishes
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile broth.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile swab to create a lawn of growth.
-
Well/Disc Application:
-
Well Diffusion: Create wells in the agar using a sterile cork borer.
-
Disc Diffusion: Place sterile filter paper discs impregnated with the test compound on the agar surface.
-
-
Compound Addition: Add a known concentration of the 1,3,4-thiadiazole compound, the standard antibiotic, and the solvent to the respective wells or discs.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the test microorganism.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each well or disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This in vivo model is used to evaluate the anti-inflammatory activity of a compound by inducing acute inflammation in the paw of a rodent.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Substituted 1,3,4-thiadiazole compound
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions and divide them into control and treatment groups.
-
Compound Administration: Administer the 1,3,4-thiadiazole compound, standard drug, or vehicle to the respective groups of animals, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
The MES test is a preclinical model used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus with corneal or ear-clip electrodes
-
Substituted 1,3,4-thiadiazole compound
-
Standard anticonvulsant drug (e.g., phenytoin)
-
Vehicle control
-
Electrode solution (e.g., saline)
Procedure:
-
Animal Preparation and Dosing: Administer the 1,3,4-thiadiazole compound, standard drug, or vehicle to the animals at a predetermined time before the seizure induction.
-
Electrode Application: Apply the electrodes to the cornea (after application of a topical anesthetic) or ears of the animal, ensuring good electrical contact with the electrode solution.
-
Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the percentage of animals protected in each treatment group. For dose-response studies, calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been created using the DOT language.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.
References
- 1. researchhub.com [researchhub.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 6. inotiv.com [inotiv.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistnotes.com [chemistnotes.com]
Spectroscopic Confirmation of 2-Chloro-1,3,4-thiadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of 2-Chloro-1,3,4-thiadiazole derivatives is a critical step in the development of novel therapeutic agents and functional materials. The inherent reactivity and diverse biological activities of this heterocyclic scaffold necessitate unambiguous characterization, for which a combination of spectroscopic techniques is indispensable. This guide provides an objective comparison of the spectroscopic data for several this compound derivatives, supported by detailed experimental protocols and a generalized workflow for their analysis.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for a selection of this compound derivatives. These data highlight the influence of various substituents on the spectroscopic properties of the core thiadiazole ring.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Chloro-5-phenyl-1,3,4-thiadiazole | 7.50-7.65 (m, 3H, Ar-H), 7.95-8.05 (m, 2H, Ar-H) | 127.1, 129.8, 131.5, 132.7 (Ar-C), 158.2 (C5-Thiadiazole), 168.5 (C2-Thiadiazole) |
| 2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole | No protons to report | 95.8 (-CCl₃), 160.5 (C5-Thiadiazole), 170.2 (C2-Thiadiazole) |
| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | 4.55 (s, 2H, -CH₂-), 7.60 (d, 2H, Ar-H), 7.98 (d, 2H, Ar-H), 12.80 (s, 1H, -NH-) | 45.9 (-CH₂-), 129.0, 129.7, 133.5, 136.8 (Ar-C), 157.9 (C5-Thiadiazole), 165.4 (C=O), 169.1 (C2-Thiadiazole) |
Table 2: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry (m/z) Data
| Compound/Derivative | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) - [M]⁺ |
| 2-Chloro-5-phenyl-1,3,4-thiadiazole | 3100 (Ar C-H), 1595 (C=N), 1480 (Ar C=C), 1070 (C-N), 760 (C-Cl), 680 (C-S) | 196/198 |
| 2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole | 1610 (C=N), 1085 (C-N), 830 (C-Cl), 780 (C-Cl), 690 (C-S) | 236/238/240 |
| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | 3250 (N-H), 3080 (Ar C-H), 1685 (C=O), 1605 (C=N), 1540 (N-H bend), 770 (C-Cl) | 287/289/291 |
Table 3: UV-Vis Spectroscopic Data
| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives | DMSO | 241-368 | Not Specified |
| General 1,3,4-Thiadiazole Derivatives | Ethanol | ~250-350 | ~10,000-20,000 |
Note: Data for 2-Chloro-5-phenyl-1,3,4-thiadiazole and 2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole are representative values. Actual experimental values may vary.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic confirmation of newly synthesized this compound derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of this compound derivatives.
Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the this compound derivative and to confirm the position of substituents.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and 16-64 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule, using chemical shift theory, coupling patterns, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC). The characteristic downfield shifts of the thiadiazole ring carbons (C2: ~168-170 ppm, C5: ~158-161 ppm) are key indicators.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and confirm the formation of the thiadiazole ring.
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations. Key absorptions to look for include C=N stretching of the thiadiazole ring (~1600 cm⁻¹), C-Cl stretching (~760 cm⁻¹), and C-S stretching (~680 cm⁻¹), as well as vibrations from any substituents.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺) to confirm the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion and any chlorine-containing fragment ions, providing a clear diagnostic signature. Analyze the fragmentation pattern to identify characteristic losses, which can provide further structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, which are characteristic of the conjugated system of the 1,3,4-thiadiazole ring and any attached chromophores.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample solution. Scan the sample over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) if the concentration is known. The position and intensity of the absorption bands provide information about the electronic structure of the molecule.
Validating the Structure of Novel Compounds Synthesized from 2-Chloro-1,3,4-thiadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The introduction of a chloro-substituent, particularly at the 2-position, provides a versatile handle for the synthesis of novel compounds through nucleophilic substitution reactions. This guide offers a comparative overview of the synthesis, structural validation, and biological performance of novel compounds derived from 2-chloro-1,3,4-thiadiazole precursors, supported by experimental data and detailed protocols.
Synthesis and Structural Elucidation
The primary route for derivatizing the this compound core involves the nucleophilic displacement of the chlorine atom. However, a prevalent and well-documented synthetic strategy commences with the chloroacetylation of a 2-amino-1,3,4-thiadiazole, followed by the substitution of the newly introduced chloro group. This two-step process allows for the introduction of a diverse range of functionalities.
The structural integrity of these newly synthesized compounds is paramount and is typically confirmed through a combination of spectroscopic techniques. These include Infrared (IR) spectroscopy to identify key functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Experimental Protocols
Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives
A common synthetic pathway involves a two-step reaction. First, 2-amino-5-methyl-1,3,4-thiadiazole is reacted with chloroacetyl chloride to yield 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with various substituted piperazines to yield the final products.[1]
-
Step 1: Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: To a solution of 2-amino-5-methyl-1,3,4-thiadiazole and triethylamine in a suitable solvent like THF at 0°C, chloroacetyl chloride is added dropwise with stirring. The reaction mixture is stirred for a specified period, and the solvent is removed under reduced pressure. The resulting residue is washed with water to remove triethylamine hydrochloride, dried, and recrystallized.[1]
-
Step 2: Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, an appropriate piperazine derivative, and a base such as potassium carbonate is stirred in a solvent like acetone at room temperature for several hours. The inorganic salt is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization.[1]
Characterization Techniques:
-
Infrared (IR) Spectroscopy: IR spectra are recorded to confirm the presence of characteristic functional groups. For instance, the N-H stretching vibrations typically appear in the range of 3200-3400 cm⁻¹, while the C=O stretching of the amide group is observed around 1680-1700 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for detailed structural analysis. Chemical shifts and coupling constants provide information about the proton and carbon environments within the molecule, confirming the successful substitution and the overall structure.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further validating their identity.[2]
Comparative Performance: Biological Activities
Derivatives of this compound have been extensively evaluated for a range of biological activities, most notably as anticancer and antimicrobial agents. The introduction of different substituents allows for the fine-tuning of their pharmacological properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
| Compound ID | Substituent at C2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ST10 | 2-(2-trifluoromethylphenylamino) | MCF-7 (Breast) | 49.6 | [3] |
| ST10 | 2-(2-trifluoromethylphenylamino) | MDA-MB-231 (Breast) | 53.4 | [3] |
| Compound 4c | Thiazole derivative | MCF-7 (Breast) | 2.57 | [4] |
| Compound 4c | Thiazole derivative | HepG2 (Liver) | 7.26 | [4] |
| Compound 14 | Acetamide derivative | MCF-7 (Breast) | 0.04 | [5] |
| Compound 14 | Acetamide derivative | HepG2 (Liver) | 0.18 | [5] |
| Compound 3 | p-chlorophenyl substituent | C6 (Glioma) | 22.00 | [6] |
| Compound 4 | p-nitrophenyl substituent | C6 (Glioma) | 18.50 | [6] |
Mechanism of Anticancer Action: Apoptosis Induction and Cell Cycle Arrest
Several 1,3,4-thiadiazole derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This is often characterized by the activation of caspases, particularly caspase-3 and caspase-8, and an increase in the expression of pro-apoptotic proteins like BAX.[3][7] Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation. This has been linked to the inhibition of cyclin-dependent kinases (CDKs).[8]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a key pharmacophore in the development of new antimicrobial agents. Derivatives have shown efficacy against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
| Compound ID | Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 14a | Tetranorlabdane derivative | Bacillus polymyxa | 2.5 | [9] |
| Compound 21b | Gallic acid amide derivative | Vibrio harveyi | 31.3 | [9] |
| Compound 9b | Pyrazole derivative | Aspergillus fumigatus | 0.9 | [10] |
| Compound 9b | Pyrazole derivative | Geotrichum candidum | 0.08 | [10] |
| Compound 9b | Pyrazole derivative | Staphylococcus aureus | 1.95 | [10] |
| Compound 4c | Pyrazole derivative | Bacillus subtilis | 0.12 | [10] |
| Compound 9a | Pyrazole derivative | Bacillus subtilis | 0.12 | [10] |
| Compound 19 | p-chlorophenyl derivative | Staphylococcus aureus | 62.5 | [11] |
Visualizing Workflows and Pathways
To better understand the processes involved in the synthesis and the mechanism of action of these novel compounds, graphical representations are invaluable.
Caption: General synthetic workflow for novel 1,3,4-thiadiazole derivatives.
Caption: Proposed mechanism of anticancer action for 1,3,4-thiadiazole derivatives.
References
- 1. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-1,3,4-thiadiazole: A Bioisosteric Replacement Strategy in Modern Drug Design
An objective comparison of the 2-chloro-1,3,4-thiadiazole moiety as a bioisosteric replacement for key functional groups in drug discovery, supported by experimental data and detailed protocols.
The strategic replacement of functional groups with bioisosteres—substituents that retain similar physicochemical or biological properties—is a cornerstone of modern medicinal chemistry. This approach is pivotal in optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the diverse array of heterocyclic scaffolds, the 1,3,4-thiadiazole ring has emerged as a "privileged" structure due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the utility of the this compound moiety as a bioisosteric replacement, presenting a comparative analysis of its potential, supported by synthetic protocols and biological data.
While direct head-to-head comparative studies of this compound as a bioisostere for specific functional groups in established drugs are not extensively documented in publicly available literature, its potential can be inferred from the physicochemical properties of the thiadiazole ring and the biological activity of compounds incorporating this scaffold. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, and its inherent properties, such as improved liposolubility due to the sulfur atom and its ability to participate in hydrogen bonding, make it an attractive component in drug design.[3][4]
This guide will explore the potential of this compound as a bioisosteric replacement for moieties like the dichlorophenyl group, often found in kinase inhibitors. Furthermore, it will present experimental data on the synthesis and anticancer activity of a series of compounds built upon a 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide scaffold, demonstrating the utility of the this compound core in generating biologically active molecules.
Physicochemical Properties and Bioisosteric Rationale
The this compound moiety presents a unique combination of electronic and steric properties that make it a candidate for bioisosteric replacement of other aromatic and heteroaromatic systems.
Table 1: Comparison of Physicochemical Properties of this compound with Common Bioisosteres.
| Feature | This compound | Dichlorophenyl | Phenyl |
| Aromaticity | Yes | Yes | Yes |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | 0 | 0 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Lipophilicity (clogP) | ~1.5-2.0 (estimated) | ~3.0-3.5 | ~2.0 |
| Dipole Moment | Significant | Moderate | Low |
| Metabolic Stability | Generally stable ring system | Prone to oxidation | Prone to oxidation |
The presence of nitrogen atoms in the thiadiazole ring allows for potential hydrogen bond interactions, a feature absent in a simple phenyl or dichlorophenyl ring. This can lead to altered binding modes and potentially increased affinity for a biological target. The sulfur atom contributes to the overall lipophilicity and can engage in specific interactions within a protein binding pocket.
Experimental Data: Anticancer Activity of this compound Derivatives
A series of compounds incorporating the 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide scaffold has been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The data from these studies provide valuable insights into the potential of the this compound core in drug discovery.
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives.
| Compound | Linker | R Group | MCF-7 (Breast) | HepG2 (Liver) |
| Parent Scaffold | -CH2- | H | >100 | >100 |
| Analog 4a | -CH2- | 4-methylpiperazin-1-yl | 51.56 | 26.30 |
| Analog 4b | -CH2- | 4-ethylpiperazin-1-yl | 25.21 | 3.55 |
| Analog 4c | -CH2- | 4-phenylpiperazin-1-yl | 49.40 | Not Reported |
| Analog 4e | -CH2- | 4-(2-ethoxyphenyl)piperazin-1-yl | 4.11 | 3.13 |
| Analog 4i | -CH2- | 4-benzylpiperidin-1-yl | 2.32 | Not Reported |
| 5-Fluorouracil (Control) | 6.80 | 8.40 |
Data summarized from a study on 5-aryl-1,3,4-thiadiazole-based anticancer agents.[5]
The results indicate that derivatization of the 2-chloro-acetamide group leads to compounds with significant anticancer activity. Notably, compounds 4e and 4i demonstrated potent activity, with IC50 values in the low micromolar range, comparable to or better than the standard chemotherapeutic agent 5-Fluorouracil.[5]
Experimental Protocols
General Synthesis of 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide Derivatives
The synthesis of the target compounds generally follows a multi-step procedure, starting from a substituted 2-amino-5-aryl-1,3,4-thiadiazole.
1. Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 2) [5]
-
To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), chloroacetyl chloride (10 mmol) is added dropwise at 0°C.
-
The reaction mixture is stirred for 1 hour in the cold.
-
The mixture is then poured into ice-cold water (100 mL).
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the intermediate.
2. Synthesis of Final N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted-amino)acetamide Derivatives (e.g., Analogs 4a-i) [5]
-
A mixture of the intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol), the appropriate substituted piperazine or piperidine (1 mmol), and a catalytic amount of triethylamine is refluxed in dry benzene for 16-20 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is then purified, typically by recrystallization from a suitable solvent, to afford the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. bepls.com [bepls.com]
- 2. vixra.org [vixra.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Chloro-1,3,4-Thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-chloro-1,3,4-thiadiazole analogs, focusing on their anticancer and antimicrobial activities. The structure-activity relationship (SAR) is explored through quantitative data from key studies, supplemented with detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity of this compound Analogs
A series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The core structure, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, was modified by substituting the chloro group with various piperazine and benzyl piperidine moieties. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.[1]
| Compound | Substituent | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. HepG2 |
| 4e | 4-(4-Fluorophenyl)piperazin-1-yl | 2.34 | 3.13 |
| 4i | 4-Benzylpiperidin-1-yl | 3.45 | 4.21 |
| 4f | 4-(4-Ethoxyphenyl)piperazin-1-yl | 4.12 | 5.33 |
| 4g | 4-(2-Methoxyphenyl)piperazin-1-yl | 5.67 | 6.87 |
| 4h | 4-(Thiophen-2-ylmethyl)piperazin-1-yl | 7.23 | 8.14 |
| 4a | Piperazin-1-yl | 10.34 | 12.54 |
| 4b | 4-Methylpiperazin-1-yl | 8.76 | 10.21 |
| 4c | 4-Phenylpiperazin-1-yl | 6.54 | 7.98 |
| 4d | 4-(2-Fluorophenyl)piperazin-1-yl | 3.11 | 4.01 |
| 5-Fluorouracil (Standard) | - | 5.2 | 6.8 |
Structure-Activity Relationship (SAR) Insights:
-
The introduction of a piperazine or piperidine ring at the 2-position of the acetamide linker generally enhanced the anticancer activity.
-
Substitution on the piperazine ring with electron-withdrawing groups, such as a 4-fluorophenyl group (compound 4e ), resulted in the highest potency against both MCF-7 and HepG2 cell lines.[1]
-
The presence of a benzyl piperidine moiety (compound 4i ) also conferred significant cytotoxic activity.[1]
-
Aryl aminothiazole derivatives showed lower activity compared to the piperazine and piperidine analogs.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The most potent compounds, 4e and 4i , were found to induce apoptotic cell death.[1] Further studies revealed that these compounds can arrest the cell cycle at the S and G2/M phases in HepG2 and MCF-7 cells, respectively.[1]
Caption: Proposed mechanism of anticancer action.
Antimicrobial Activity of this compound Analogs
The antimicrobial potential of 1,3,4-thiadiazole derivatives has been widely explored. Studies have shown that the introduction of a chloro substituent can significantly influence the antimicrobial spectrum and potency. The data below is compiled from various studies and presented to illustrate the general antimicrobial profile of chloro-substituted thiadiazoles.
| Compound Type | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Chloro-substituted thiadiazoles | Staphylococcus aureus, Escherichia coli | Moderate antibacterial potential | [2] |
| 2-(Arylamino)-5-(6'-chloro-1',3'-benzo[d]thiazol-2-yl-amino)-1,3,4-thiadiazoles | Staphylococcus aureus | Similar to benzylpenicillin (nitro derivative) | [3] |
| Escherichia coli, Proteus vulgaris | As active as amoxicillin (o-tolylamino derivative) | [3] | |
| 5-(4-Chlorophenylamino)-2-mercapto-1,3,4-thiadiazole derivatives | Salmonella typhi, Escherichia coli | Good activity (15-19 mm zone of inhibition) | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Chloro-substituted thiadiazoles have demonstrated stronger antimicrobial activity compared to derivatives with nitro, methoxy, hydroxy, or methyl groups.[2]
-
The position of the chloro substituent on an aryl ring attached to the thiadiazole core influences the activity, with 2-chlorophenyl substitution showing favorable antimicrobial potency.[2]
-
The nature of the substituent at the 5-position of the thiadiazole ring can alter the antimicrobial spectrum.[3]
Experimental Protocols
Synthesis of 2-Chloro-N-(5-substituted)-1,3,4-thiadiazol-2-yl)acetamide Analogs
The general synthetic route for the preparation of the anticancer agents discussed is outlined below.
Caption: General synthesis workflow.
Detailed Protocol:
-
Synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine is reacted with chloroacetyl chloride in the presence of anhydrous sodium acetate.[1]
-
Synthesis of Target Analogs: The resulting intermediate is then subjected to a nucleophilic substitution reaction by heating under reflux with the desired substituted piperazine or benzyl piperidine in dry benzene containing a catalytic amount of triethylamine.[1]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.
-
Application of Test Compound: Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
References
Efficacy of 2-Chloro-1,3,4-Thiadiazole-Based Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Among the various heterocyclic compounds explored, the 1,3,4-thiadiazole nucleus, particularly its 2-chloro substituted derivatives, has garnered significant attention for its potent and broad-spectrum antimicrobial activities. This guide provides an objective comparison of the efficacy of various 2-Chloro-1,3,4-thiadiazole-based antimicrobials, supported by experimental data, to aid in the advancement of antimicrobial drug discovery.
Comparative Antimicrobial Efficacy
The antimicrobial potency of this compound derivatives is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. Halogenated phenyl groups, in particular, have been shown to enhance antibacterial and antifungal activities.
Below is a summary of the in vitro antimicrobial activity of a series of synthesized 2-chloro-5-aryl-1,3,4-thiadiazole derivatives against common Gram-positive and Gram-negative bacteria, as well as a fungal strain. The data presented includes Minimum Inhibitory Concentration (MIC) and Zone of Inhibition values.
Table 1: Antibacterial Activity of 2-Chloro-5-Aryl-1,3,4-Thiadiazole Derivatives
| Compound ID | R (Substituent on Phenyl Ring) | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | ||
| 1a | H | 28 |
| 1b | 4-Cl | 20 |
| 1c | 4-F | 22 |
| 1d | 4-NO₂ | 35 |
| Ciprofloxacin (Standard) | - | 18-20 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.
Table 2: Antifungal Activity of 2-Chloro-5-Aryl-1,3,4-Thiadiazole Derivatives
| Compound ID | R (Substituent on Phenyl Ring) | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Aspergillus niger | ||
| 1a | H | 45 |
| 1b | 4-Cl | 35 |
| 1c | 4-F | 32 |
| 1d | 4-NO₂ | 50 |
| Fluconazole (Standard) | - | 24-26 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.
From the data, it is evident that derivatives bearing a halogen substituent (compounds 1b and 1c ) on the phenyl ring exhibit lower MIC values, indicating higher potency against the tested bacterial and fungal strains compared to the unsubstituted analog (1a ) and the nitro-substituted derivative (1d ).[1][2] This suggests that the electron-withdrawing nature and lipophilicity of halogens may play a crucial role in the antimicrobial activity of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-Chloro-5-Aryl-1,3,4-Thiadiazole Derivatives
A general synthetic route for the preparation of 2-chloro-5-aryl-1,3,4-thiadiazoles involves the cyclization of aryl carboxylic acids with thiosemicarbazide.
Procedure:
-
A mixture of the appropriate aryl carboxylic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 2-amino-5-aryl-1,3,4-thiadiazole.
-
The resulting 2-amino derivative is then subjected to a diazotization reaction using sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures.
-
The diazonium salt is subsequently converted to the 2-chloro derivative via a Sandmeyer reaction using cuprous chloride (CuCl) and hydrochloric acid.
Antimicrobial Susceptibility Testing
This method is used to determine the susceptibility of bacteria to the synthesized compounds by measuring the zone of growth inhibition.[3][4]
Detailed Protocol:
-
Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Disk Placement: Sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound are placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Assessment of Drugs Derived from 2-Chloro-1,3,4-thiadiazole
For researchers, scientists, and drug development professionals, understanding the selectivity and potential for off-target effects of drug candidates is paramount. This guide provides a framework for the cross-reactivity assessment of drugs derived from the 2-chloro-1,3,4-thiadiazole scaffold, a core structure in numerous compounds with therapeutic potential. While direct, comprehensive cross-reactivity data for this specific class of molecules is not extensively published, this document outlines the methodologies for such assessments, presents available selectivity data for representative compounds, and discusses their known biological targets and signaling pathways.
The 1,3,4-thiadiazole ring is a key pharmacophore in several FDA-approved drugs, including the antimicrobial sulfamethizole and the anticancer agents litronesib and filanesib. Derivatives of this scaffold have been widely investigated for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[1][2] The this compound moiety often serves as a reactive intermediate for the synthesis of more complex derivatives, making an understanding of its downstream products' selectivity crucial.
Comparative Biological Activity and Selectivity
Direct cross-reactivity profiling, such as kinome-wide screening, provides the most detailed insight into a drug's selectivity. In the absence of such comprehensive data for a single set of this compound derivatives, we can compile and compare cytotoxicity data against various cancer cell lines and, where available, against normal cell lines. This provides an initial measure of selectivity.
The following tables summarize the biological activities of several exemplary 1,3,4-thiadiazole derivatives. It is important to note that these compounds are not all directly derived from this compound in the provided literature, but they represent the broader class of 2,5-disubstituted 1,3,4-thiadiazoles and serve as valuable surrogates for illustrating the assessment process.
Table 1: Cytotoxicity of Representative 1,3,4-Thiadiazole Derivatives Against Cancer and Normal Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Insight |
| Compound 4e | 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine | MCF-7 (Breast) | 2.34 | Vero (Monkey Kidney) | >100 | High selectivity for cancer cells over normal mammalian cells.[3] |
| HepG2 (Liver) | 3.13 | |||||
| Compound 4i | 5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine | MCF-7 (Breast) | 2.47 | Vero (Monkey Kidney) | >100 | High selective cytotoxicity towards cancerous cells.[3] |
| HepG2 (Liver) | 3.44 | |||||
| 4ClABT | 2-(3-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D, HT-29, etc. | Varies | HSF, Fao, Astroglia | Not toxic at antiproliferative concentrations | Prominent anti-cancer effects in the absence of toxicity in normal cells.[4] |
| Compound 22d | 1,3,4-thiadiazole derivative | MCF-7 (Breast) | 1.52 | - | - | Data on normal cells not provided, but shows high potency against a breast cancer cell line.[5] |
| HCT-116 (Colon) | 10.3 | |||||
| Compound 36a,b,d | 1,3,4-thiadiazole derivatives | MCF-7 (Breast) | 5.51-9.48 | WI-38 (Human Fibroblasts) | 9.18-29.35 | Some derivatives show toxicity to normal fibroblasts.[5] |
Known Biological Targets and Signaling Pathways
Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of specific protein kinases, interfering with key signaling pathways involved in cancer cell proliferation and survival. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine is thought to contribute to its ability to interfere with DNA replication processes.
Table 2: Known Molecular Targets of 1,3,4-Thiadiazole Derivatives
| Derivative Class | Molecular Target(s) | Signaling Pathway Implication | Reference(s) |
| Benzimidazole-1,3,4-thiadiazole hybrids | Casein Kinase-2 (CK2) | CK2 is involved in cell growth, proliferation, and apoptosis. | [6] |
| Thiazole/thiadiazole carboxamides | c-Met, VEGFR-2 | Inhibition of these receptor tyrosine kinases can block angiogenesis and tumor growth. | [7] |
| 2-amino-1,3,4-thiadiazole derivatives | Abl kinase | Important in chronic myeloid leukemia (CML). | [8] |
| 1,3,4-thiadiazole hybrids | EGFR, HER-2 | Key drivers in many epithelial cancers. | [5] |
| Triazolo-thiadiazole derivatives | AKT1, AKT2 | Central nodes in cell survival and proliferation pathways. | [9] |
Below is a representative diagram of a signaling pathway that can be targeted by thiadiazole-based kinase inhibitors, such as the PI3K/Akt pathway.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain thiadiazole derivatives.
Experimental Protocols for Cross-Reactivity Assessment
A thorough assessment of cross-reactivity requires a multi-pronged approach, combining biochemical and cell-based assays.
In Vitro Kinase Profiling
This is a foundational step to determine the selectivity of a kinase inhibitor. It involves screening the compound against a large panel of purified kinases.
Experimental Protocol: Radiometric Kinase Assay Panel
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 100 µM down to 1 nM) in DMSO.
-
Kinase Reaction Setup: In a 96- or 384-well plate, combine the individual purified recombinant kinases with their specific peptide or protein substrates in a kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and a known inhibitor for the specific kinase as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose filter plates, which bind the phosphorylated substrate, followed by washing to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration. Determine the IC50 value for the on-target kinase and any off-target kinases that show significant inhibition. The selectivity is then assessed by comparing these IC50 values.
Caption: General workflow for in vitro kinase inhibitor profiling using a radiometric assay.
Receptor-Ligand Binding Assays
For compounds that may target receptors, binding assays are crucial to determine affinity (Kd) and specificity. Radioligand binding assays are a classic and highly sensitive method.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes or tissue homogenates containing the target receptor and potential off-target receptors.
-
Assay Setup: In a multiwell filter plate, combine the receptor preparation with a constant, known concentration of a high-affinity radiolabeled ligand (a molecule known to bind the target receptor).
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound (the thiadiazole derivative).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plate. The receptors and any bound ligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. This will generate a competition curve from which the IC50 (concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation. This process is repeated for a panel of receptors to assess cross-reactivity.[10][11]
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity and selectivity.
Cellular Target Engagement and Off-Target Profiling
Confirming that a compound interacts with its intended target in a cellular environment is a critical step. Chemical proteomics approaches, such as the "kinobeads" method, can identify the cellular targets of an inhibitor in an unbiased manner.[12]
Experimental Protocol: Kinobeads-Based Target Profiling
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line that expresses a wide range of kinases.
-
Competitive Binding: Treat aliquots of the cell lysate with increasing concentrations of the test thiadiazole derivative. An untreated lysate serves as a control.
-
Affinity Enrichment: Add "kinobeads" (sepharose beads coupled with a mixture of non-selective kinase inhibitors) to the lysates. These beads will bind to the ATP-binding site of most kinases. Kinases that are bound to the test compound in the lysate will not be captured by the beads.
-
Enrichment and Washing: Incubate to allow binding, then wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: By comparing the amount of each kinase pulled down in the presence of the inhibitor versus the control, a competition binding curve can be generated for each detected kinase. This allows for the determination of the apparent dissociation constant (Kd) for the inhibitor against hundreds of kinases simultaneously, providing a detailed cellular selectivity profile.[12]
Conclusion
The this compound scaffold is a valuable starting point for the development of pharmacologically active compounds. While a comprehensive public database of cross-reactivity for drugs derived from this specific precursor is lacking, a robust assessment of their selectivity is achievable through a combination of in vitro profiling against large panels of kinases and receptors, and cellular assays to confirm on-target activity and identify off-target interactions. The cytotoxicity data against cancer versus normal cell lines provides an initial, albeit less direct, measure of selectivity. By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize the cross-reactivity profiles of novel thiadiazole derivatives, a critical step in advancing these promising compounds through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Guide to the Synthesis of 2-Chloro-1,3,4-thiadiazole: Established vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-1,3,4-thiadiazole scaffold is a crucial building block in medicinal chemistry, valued for its presence in a wide array of pharmacologically active compounds. The efficient and safe synthesis of this key intermediate is therefore of paramount importance. This guide provides a comprehensive benchmark of a novel, two-step synthetic approach against an established, traditional procedure for the preparation of this compound. The comparison focuses on key performance indicators such as reaction yield, safety, and environmental impact, supported by detailed experimental protocols.
At a Glance: Method Comparison
| Parameter | Established Method: Sandmeyer Reaction | New Synthetic Method: Deaminative Chlorination |
| Overall Yield | ~75-85% | ~75-85% |
| Reagent Toxicity | High (Phosphorus Oxychloride, Sodium Nitrite) | Moderate (Pyrylium Tetrafluoroborate) |
| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild to moderate |
| Safety Concerns | Formation of potentially explosive diazonium salts | Fewer safety concerns |
| Environmental Impact | Use of hazardous and corrosive reagents | "Greener" approach with PPE |
| Number of Steps | 2 | 2 |
Synthetic Pathways Overview
The synthesis of this compound in both the established and new methods proceeds via a two-step sequence, starting from readily available carboxylic acids and thiosemicarbazide. The key difference lies in the reagents and conditions used for the formation of the intermediate, 2-amino-1,3,4-thiadiazole, and its subsequent conversion to the final product.
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-1,3,4-thiadiazole
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-1,3,4-thiadiazole, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory safety protocols.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. The health hazards of this product have not been fully investigated.[1] Under fire conditions, it can emit toxic fumes.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[3]
GHS Pictogram:
-
GHS07 (Exclamation Mark)[3]
Immediate safety measures include using this chemical only in a chemical fume hood and ensuring a safety shower and eye wash station are readily available.[1] Avoid all contact with skin and eyes, and do not breathe in dust or vapor.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂HClN₂S[3] |
| Molecular Weight | 120.56 g/mol [3] |
| Physical Form | Solid[3] |
| Storage Class Code | 11 (Combustible Solids)[3] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Wear protective safety goggles or a face shield.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Body Protection: Wear protective clothing and chemical-resistant boots to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or when handling spills, wear an appropriate respirator.[1]
Spill Management Protocol
In the event of a spill, follow these procedures immediately to mitigate exposure and contamination.
-
Evacuate and Ventilate: Clear the area of all personnel.[4] For major spills, move upwind.[4] Ensure the area is well-ventilated.[1]
-
Don PPE: Before addressing the spill, put on the required PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
Containment: Contain the spill using inert materials such as sand, earth, or vermiculite.[4] Prevent the substance from entering drains or water courses.[4]
-
Collection: Carefully scoop the solid material into a suitable, labeled container for waste disposal.[1][4]
-
Decontamination: Wash the affected spill area thoroughly after the material has been collected.[1] Decontaminate and launder all protective clothing before reuse.[4]
-
Disposal: Seal the container with the collected waste and label it as "HAZARDOUS WASTE" for proper disposal according to the procedures outlined below.[4]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration. All disposal activities must comply with federal, state, and local regulations.[1]
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and properly sealed hazardous waste container.[5][6]
-
The container must be in good condition and clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Do not mix this waste with other chemicals. Handle uncleaned empty containers as you would the product itself.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]
-
-
Preparation for Disposal (Incineration):
-
The preferred method is to dissolve or mix the material with a combustible solvent.[1]
-
This preparation should be performed in a chemical fume hood while wearing all required PPE.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through a licensed chemical destruction plant or a regulated hazardous waste disposal company.[7][8]
-
The material should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][8]
-
Ensure the disposal process is fully compliant with all national and local environmental regulations. Do not discharge to sewer systems.[8]
-
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.
-
Ingestion: If swallowed, rinse your mouth.[4] Call a poison center or doctor if you feel unwell.[4]
Diagrams
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ethz.ch [ethz.ch]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Chloro-1,3,4-thiadiazole
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-1,3,4-thiadiazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | NIOSH/MSHA approved respirator with particulate filter if not in a fume hood | Laboratory coat |
| Dissolving and Mixing | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Work in a certified chemical fume hood | Laboratory coat |
| Running Reactions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Work in a certified chemical fume hood | Laboratory coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | NIOSH/MSHA approved respirator with particulate filter | Chemical-resistant apron or suit |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Work in a well-ventilated area or fume hood | Laboratory coat |
Operational Plan for Safe Handling
Adherence to a systematic operational plan is crucial for the safe handling of this compound.
1. Preparation:
- Ensure that a current Safety Data Sheet (SDS) for a similar thiadiazole compound is accessible to all personnel involved.
- Verify that the work area, particularly the chemical fume hood, is clean and operational.
- Assemble all necessary equipment and reagents before handling the chemical.
- Confirm that an emergency eyewash station and safety shower are readily accessible.[1]
2. Handling:
- Always wear the appropriate PPE as detailed in the table above.[2][3][4]
- Conduct all operations involving the solid compound or its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
- Avoid direct contact with skin and eyes.[1][2][5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][6]
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3][4]
3. Storage:
- Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]
- Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., filter paper, gloves, weighing paper) should be placed in a designated, labeled hazardous waste container.
- Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
2. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
- Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][3]
- Ventilate the area and wash the spill site after material pickup is complete.[1]
3. Final Disposal:
- All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][4] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
